2-Amino-3-bromo-5-nitropyridine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-bromo-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXNHXMPRZDIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370292 | |
| Record name | 2-amino-3-bromo-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-31-4 | |
| Record name | 3-Bromo-5-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-3-bromo-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 2-Amino-3-bromo-5-nitropyridine (CAS No. 15862-31-4)
Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount. 2-Amino-3-bromo-5-nitropyridine is a quintessential example of a high-value heterocyclic building block.[1] Its pyridine core is a privileged scaffold in medicinal chemistry, and the specific arrangement of its three functional groups—an amine, a bromine atom, and a nitro group—offers a rich and orthogonal reactivity profile. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its diverse applications and safe handling protocols, grounded in the practical insights of a seasoned application scientist.
The power of this molecule lies in its designed reactivity. The bromine atom serves as an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[2] The amino group can be readily acylated or used in nucleophilic substitutions, while the nitro group acts as a strong electron-withdrawing group that influences the ring's reactivity and can be reduced to grant access to a new class of derivatives.[2] This inherent versatility makes this compound a cornerstone intermediate for constructing complex molecular architectures.[1][2]
Compound Identification and Physicochemical Properties
Precise identification is the foundation of any chemical workflow. The Chemical Abstracts Service (CAS) has assigned the number 15862-31-4 to this compound.[3][4] This unique identifier distinguishes it from its isomers and is critical for database searches, procurement, and regulatory compliance.
The key properties of this compound are summarized below, providing a snapshot for experimental planning and characterization.
| Property | Value | Source(s) |
| CAS Registry Number | 15862-31-4 | [3][4][5] |
| IUPAC Name | 3-bromo-5-nitropyridin-2-amine | [3] |
| Molecular Formula | C₅H₄BrN₃O₂ | [3][4][6] |
| Molecular Weight | 218.01 g/mol | [4][6] |
| Appearance | Beige to orange-brown or yellow solid/powder | [3] |
| Solubility | Sparingly soluble in water; more soluble in polar organic solvents like DMF, DMSO, and ethanol. | [3] |
Synthesis and Purification: A Protocol Deep-Dive
The most common and industrially viable synthesis of this compound involves the regioselective bromination of 2-amino-5-nitropyridine.[4] The rationale for this approach is rooted in the directing effects of the substituents on the pyridine ring. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. In 2-amino-5-nitropyridine, the C3 position is ortho to the activating amino group and meta to the deactivating nitro group, making it the most favorable site for electrophilic aromatic substitution.
Experimental Protocol: Bromination of 2-Amino-5-nitropyridine
This protocol is adapted from established laboratory procedures and is designed for clarity and reproducibility.[4]
Objective: To synthesize this compound with a high degree of purity.
Materials:
-
2-amino-5-nitropyridine (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.1 eq)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (deionized)
-
Brine
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-amino-5-nitropyridine (e.g., 30 g, 0.22 mol) in acetic acid (200 mL).
-
Cooling: Cool the solution to 10 °C using an ice bath. Causality Note: Lowering the temperature helps control the reaction's exothermicity and minimizes the formation of potential over-brominated byproducts.
-
Bromine Addition: Slowly add bromine (e.g., 38 g, 0.24 mol) dropwise to the solution while maintaining the temperature at 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 20 °C and continue stirring for 30 minutes. Monitor the reaction's completion via Thin Layer Chromatography (TLC).
-
Initial Isolation: Upon completion, collect the precipitated solid product by filtration.
-
Workup - Neutralization: Dissolve the collected solid in ethyl acetate (200 mL). Carefully adjust the pH of this solution to 8-9 by adding saturated aqueous sodium bicarbonate. Trustworthiness Note: This step is crucial to neutralize the acidic acetic acid and any excess HBr, ensuring the product is in its free-base form for efficient extraction.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (100 mL each).
-
Washing and Drying: Combine all organic layers and wash them sequentially with water and then brine. Dry the combined organic layer over anhydrous sodium sulfate.
-
Final Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the final product, this compound.[4]
Characterization: The product can be characterized by ¹H-NMR spectroscopy. The expected signals are δ 8.94 (d, J=2.4Hz, 1H), 8.50 (d, J=2.4Hz, 1H), 5.67 (brs, 2H) in CDCl₃.[4]
Synthesis Workflow Diagram
Caption: Synthesis and purification workflow for this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and selective transformations.
-
The Bromine Atom (C3): This is arguably the most versatile handle on the molecule. As an excellent leaving group, it is primed for a variety of palladium-catalyzed cross-coupling reactions.[2] This enables the straightforward introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR). Key examples include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: For forming C-N bonds.
-
Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes.
-
-
The Nitro Group (C5): This powerful electron-withdrawing group influences the electronics of the entire pyridine ring. Critically, it can be readily reduced to an amino group using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This transformation dramatically alters the molecule's properties and opens up a new set of synthetic possibilities, such as the formation of diamino-pyridines, which are precursors to fused heterocyclic systems like imidazopyridines.[2]
-
The Amino Group (C2): The primary amine can act as a nucleophile, undergo acylation to form amides, or be transformed into a diazonium salt for subsequent Sandmeyer-type reactions.
Key Reaction Pathways
Caption: Major synthetic transformations of this compound.
Applications in Research and Development
The utility of this compound is not theoretical; it is a proven intermediate in the synthesis of numerous high-value molecules.
-
Pharmaceuticals: It is a key building block for synthesizing biologically active agents, including kinase inhibitors for oncology and antiviral compounds.[1][2][3] The ability to rapidly diversify the substitution at the 3-position via cross-coupling makes it ideal for generating libraries of compounds for high-throughput screening.
-
Agrochemicals: The pyridine scaffold is prevalent in modern crop protection. This intermediate serves as a precursor for potent herbicides, insecticides, and fungicides.[1][2]
-
Materials Science: The reactive handles allow for its incorporation into polymers or the synthesis of specialized dyes, enabling the tuning of optical and electronic properties for advanced materials.[1][2]
Safety, Handling, and Storage
As with any reactive chemical, adherence to strict safety protocols is non-negotiable. This compound is considered a hazardous chemical.[3]
GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation | [6][7] |
| H319 | Causes serious eye irritation | [6][7] |
| H335 | May cause respiratory irritation | [6][7] |
Safe Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[3]
-
Avoid Inhalation: Avoid breathing dust from the solid.[3]
-
Skin and Eye Contact: Prevent contact with skin and eyes. In case of contact, wash the affected skin with plenty of water and flush eyes for several minutes. Seek medical attention if irritation persists.[3]
-
Spill Management: In case of a spill, contain the solid material and clean the area thoroughly, avoiding dust generation.
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and bases to prevent unwanted reactions.[3]
Conclusion
This compound (CAS: 15862-31-4) is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined reactivity, established synthetic protocols, and proven utility in high-value sectors like pharmaceuticals and agrochemicals make it an indispensable compound in the synthetic chemist's toolbox. By understanding its properties, reaction mechanisms, and safety requirements, researchers can effectively leverage this versatile building block to accelerate the development of novel and complex molecules.
References
An In-Depth Technical Guide to the Molecular Structure of 2-Amino-3-bromo-5-nitropyridine
Executive Summary: This guide provides a comprehensive technical analysis of 2-Amino-3-bromo-5-nitropyridine (CAS No. 15862-31-4), a pivotal heterocyclic intermediate in modern organic synthesis. We will dissect its molecular architecture, exploring the interplay of its functional groups—amino, bromo, and nitro—on a pyridine framework. This document offers an in-depth examination of the spectroscopic data that validates its structure, a detailed synthesis protocol with mechanistic considerations, and an overview of its critical applications in pharmaceutical and chemical research. This guide is intended for researchers, chemists, and drug development professionals who utilize complex building blocks to pioneer new molecular entities.
Introduction: The Strategic Importance of a Multifunctional Building Block
This compound is a highly functionalized pyridine derivative that serves as a versatile precursor in the synthesis of complex organic molecules.[1] Its structure is strategically engineered with three distinct functional groups, each offering a unique reactive handle for chemical modification. The electron-donating amino group, the readily displaceable bromo group, and the strongly electron-withdrawing nitro group create a unique electronic environment within the pyridine ring.[1] This "push-pull" electronic effect not only dictates the molecule's reactivity but also provides chemists with a powerful tool for constructing diverse molecular scaffolds, particularly in the fields of medicinal chemistry and materials science.[1][2] Understanding the precise molecular structure is paramount to harnessing its full synthetic potential.
Molecular Architecture and Physicochemical Properties
The core of this compound is a six-membered pyridine ring. The substituents are arranged as follows:
-
An amino group (-NH₂) at the C2 position.
-
A bromo group (-Br) at the C3 position.
-
A **nitro group (-NO₂) at the C5 position.
This specific arrangement, confirmed by its IUPAC name 3-bromo-5-nitropyridin-2-amine, is crucial.[3] The amino group acts as a powerful electron-donating group, influencing the aromatic system. Conversely, the nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution. The bromine atom serves as an excellent leaving group, making the C3 position a prime site for cross-coupling reactions.[2]
| Property | Value | Source |
| CAS Number | 15862-31-4 | [3] |
| Molecular Formula | C₅H₄BrN₃O₂ | [3] |
| Molecular Weight | 218.01 g/mol | [3] |
| Appearance | Yellow solid | [4] |
| Melting Point | 205-208 °C | [4] |
| Solubility | Sparingly soluble in water, more soluble in polar organic solvents like DMF, DMSO, and ethanol. | |
| Topological Polar Surface Area | 84.7 Ų | [3] |
Spectroscopic Elucidation of the Molecular Structure
The definitive confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the electronic environment of the hydrogen atoms on the pyridine ring. For this molecule, two distinct signals are expected in the aromatic region.
-
δ 8.94 (d, J=2.4Hz, 1H): This downfield signal corresponds to the proton at the C6 position (H-6). Its significant deshielding is due to the anisotropic effect of the adjacent ring nitrogen and the electron-withdrawing effect of the nitro group at C5. It appears as a doublet due to coupling with the proton at C4.
-
δ 8.50 (d, J=2.4Hz, 1H): This signal is assigned to the proton at the C4 position (H-4). It is also deshielded, though less so than H-6. It appears as a doublet from coupling to H-6.
-
δ 5.67 (br s, 2H): This broad singlet corresponds to the two protons of the amino group (-NH₂) at the C2 position. The broadness is characteristic of amine protons due to quadrupole broadening and potential hydrogen exchange.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of this compound displays several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400-3300 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |
| ~1600-1450 | C=C and C=N stretching | Aromatic Pyridine Ring |
| ~1530 & ~1350 | N=O stretching (asymmetric & symmetric) | Nitro Group (-NO₂) |
| ~1000-650 | C-Br stretching | Bromoalkane |
The presence of strong peaks for both the N-H stretches of the amine and the N=O stretches of the nitro group provides unequivocal evidence for these functionalities.[3][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
-
M⁺ peak: Expected at m/z ≈ 217 (for C₅H₄⁷⁹BrN₃O₂)
-
M+2 peak: Expected at m/z ≈ 219 (for C₅H₄⁸¹BrN₃O₂)
Synthesis and Mechanistic Insights
A common and reliable method for preparing this compound is through the direct bromination of 2-amino-5-nitropyridine. This electrophilic aromatic substitution reaction requires careful control of conditions to ensure regioselectivity.
Experimental Protocol: Bromination of 2-Amino-5-nitropyridine
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical laboratory with appropriate safety measures.
Materials:
-
2-amino-5-nitropyridine (1.0 eq)
-
Acetic acid (solvent)
-
Bromine (1.1 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-amino-5-nitropyridine (0.22 mol) in acetic acid (200 mL).
-
Bromination: Cool the solution to 10 °C using an ice bath. Slowly add bromine (0.24 mol) dropwise to the solution while maintaining the temperature at 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 20 °C and continue stirring for 30 minutes. The progress can be monitored by TLC.
-
Work-up: Upon completion, collect the precipitated solid product by filtration. Dissolve the solid in ethyl acetate (200 mL).
-
Neutralization: Carefully adjust the pH of the mixture to 8-9 by adding saturated aqueous sodium bicarbonate. This step neutralizes the excess acid and is crucial for isolating the final product.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (100 mL each).
-
Final Isolation: Combine all organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Mechanistic Rationale and Workflow Visualization
The amino group at the C2 position is an activating group that directs incoming electrophiles (like Br⁺) to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by a nitro group, the bromination occurs regioselectively at the C3 position. The use of acetic acid as a solvent facilitates the reaction, and maintaining a low temperature helps control the reaction rate and prevent potential side reactions.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
The unique arrangement of reactive sites makes this compound a highly valuable intermediate.
-
Pharmaceutical Synthesis: It is a key building block for synthesizing complex heterocyclic compounds with potential therapeutic properties. For example, it is used in the preparation of azaquinoxalinedione and serves as a precursor to 2,3-diaminopyridine, which are important scaffolds in drug discovery.[1][4] The bromine at C3 is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[2]
-
Agrochemicals: The pyridine core is a common feature in many agrochemicals. This compound can be used as a starting material for novel herbicides and fungicides.[2]
-
Materials Science: Substituted pyridines are investigated for applications in dyes and advanced materials, and this compound provides a versatile platform for creating new functional molecules.[1]
Safety and Handling
This compound is considered a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
The molecular structure of this compound is a testament to strategic chemical design. The precise placement of its three functional groups creates a molecule with exceptional synthetic versatility, confirmed by a suite of spectroscopic methods. Its role as a key intermediate in the synthesis of pharmaceuticals and other high-value chemicals is well-established. A thorough understanding of its structure, reactivity, and handling is essential for any scientist aiming to leverage this powerful building block for innovation in chemical research and development.
References
2-Amino-3-bromo-5-nitropyridine synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromo-5-nitropyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound (CAS No: 15862-31-4), a pivotal intermediate in the development of pharmaceuticals and specialty chemicals. We will dissect two primary synthetic strategies, offering in-depth analysis of reaction mechanisms, regioselectivity, and process optimization. This document is intended for researchers, chemists, and drug development professionals, providing not only detailed experimental protocols but also the critical scientific rationale behind the methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction and Strategic Overview
This compound is a substituted pyridine ring bearing three key functional groups that impart a unique reactivity profile, making it a valuable building block in organic synthesis.[1] The strategic placement of the amino, bromo, and nitro groups allows for a wide array of subsequent chemical transformations.
The synthesis of this molecule presents a classic challenge in aromatic chemistry: controlling the regioselectivity of electrophilic substitution on a pyridine ring that is already substituted. The direct nitration of 2-aminopyridine, for instance, yields predominantly the 2-amino-5-nitropyridine isomer, with only a small amount of the desired 3-nitro product.[2][3][4][5] This inherent regiochemical preference necessitates a more strategic approach.
This guide will explore the two most logical and field-proven pathways:
-
Pathway I: A two-step sequence involving the initial bromination of 2-aminopyridine to block the highly reactive 5-position, followed by nitration at the 3-position.
-
Pathway II: A more direct route involving the bromination of the readily available 2-amino-5-nitropyridine.
We will analyze the merits and drawbacks of each pathway, providing the necessary data for scientists to select the most appropriate method for their specific application.
Synthesis Pathway I: Bromination Followed by Nitration
This pathway is arguably the most common and well-documented approach. The core strategy is to use a bromine atom as a protecting and directing group. By first installing a bromine at the C-5 position of 2-aminopyridine, the subsequent electrophilic nitration is sterically and electronically guided to the C-3 position.[2][3][4]
Workflow for Pathway I
Caption: Sequential synthesis of this compound via bromination and subsequent nitration.
Step 1: Synthesis of 2-Amino-5-bromopyridine
The bromination of 2-aminopyridine is an electrophilic aromatic substitution. The amino group at C-2 is a powerful activating group, strongly directing electrophiles to the ortho (C-3) and para (C-5) positions. The C-5 position is electronically and sterically favored, leading to 2-amino-5-bromopyridine as the major product.
Causality Behind Experimental Choices: A significant challenge in this step is the formation of the 2-amino-3,5-dibromopyridine byproduct due to the high activation of the ring by the amino group.[2][6][7] Controlling the stoichiometry of the brominating agent is critical. Using a 1:1 molar ratio of 2-aminopyridine to bromine is essential to minimize over-bromination.[3] Acetic acid is a common solvent as it protonates the pyridine nitrogen, slightly deactivating the ring and improving selectivity compared to less polar solvents.[3] An alternative approach to enhance selectivity involves acylating the amino group to form 2-acetamidopyridine.[2][8] The acetyl group moderates the activating effect, leading to cleaner bromination at the 5-position, followed by hydrolysis to yield the desired product.[2]
Quantitative Data: Comparison of Bromination Methods
| Method | Brominating Agent | Solvent | Typical Yield | Key Considerations | Reference |
| Direct Bromination | Br₂ | Acetic Acid | 62-67% | Simple, but byproduct formation requires purification. | [3] |
| NBS Bromination | N-Bromosuccinimide | Acetone | ~95% | Milder conditions, often higher selectivity and yield. | [6] |
| Acyl Protection | Br₂ | Acetic Acid | >80% (overall) | Multi-step but provides excellent selectivity and minimizes byproducts. | [2] |
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine (via Direct Bromination)
This protocol is adapted from a robust procedure published in Organic Syntheses.[3]
-
Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of glacial acetic acid.
-
Bromine Addition: Cool the solution to below 20°C in an ice bath. Prepare a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid and add it dropwise with vigorous stirring over 1 hour. Maintain the temperature below 20°C for the first half of the addition, then allow it to rise to 50°C.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional hour. The hydrobromide salt of the product may precipitate.
-
Work-up: Dilute the reaction mixture with 750 mL of water to dissolve the salt. Transfer the solution to a larger beaker and neutralize it with stirring and cooling by adding approximately 1.2 L of 40% sodium hydroxide solution.
-
Isolation: Collect the precipitated solid by filtration. Wash the crude product with water until the washings are free of bromide ions.
-
Purification: Dry the solid at 110°C. To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried product with three 500-mL portions of hot petroleum ether (b.p. 60–80°). The remaining solid is 2-amino-5-bromopyridine.
-
Yield: The typical yield is 320–347 g (62–67%), with a melting point of 132–135°C, which is sufficiently pure for the next step.[3]
Step 2: Nitration of 2-Amino-5-bromopyridine
With the C-5 position blocked, the nitration of 2-amino-5-bromopyridine proceeds with high regioselectivity to the C-3 position.
Causality Behind Experimental Choices: The reaction is performed in a mixture of concentrated sulfuric and nitric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). It also protonates the pyridine nitrogen, forming the pyridinium ion, which is strongly deactivating. The reaction is a delicate balance between the activating effect of the amino group and the deactivating effects of the protonated ring nitrogen and the bromine atom. Low temperatures (0–5°C) are critical to control the highly exothermic nature of the reaction and to prevent unwanted side reactions or degradation.[1][3]
Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine
This protocol is adapted from the procedure in Organic Syntheses.[3]
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 500 mL of concentrated sulfuric acid (sp. gr. 1.84). Immerse the flask in an ice bath.
-
Substrate Addition: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the sulfuric acid, ensuring the temperature does not exceed 5°C.
-
Nitration: Once the substrate is fully dissolved, add 26 mL (0.57 mole) of 95% nitric acid dropwise with vigorous stirring, maintaining the temperature at 0°C.
-
Staged Heating: After the addition, stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally heat to 50–60°C for 1 hour.
-
Quenching: Cool the reaction mixture and carefully pour it onto 5 L of crushed ice with stirring.
-
Neutralization & Isolation: Neutralize the solution with approximately 1350 mL of 40% sodium hydroxide solution. Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.
-
Purification: Wash the product with water until the washings are sulfate-free. Dry the product.
-
Yield: The yield is typically around 78-85%.[3] The product can be recrystallized from ethyl methyl ketone to obtain yellow needles with a melting point of 210°C.[3]
Synthesis Pathway II: Bromination of 2-Amino-5-nitropyridine
This pathway is more direct, starting from 2-amino-5-nitropyridine, which is the major product of the direct nitration of 2-aminopyridine.[9] The challenge here is to brominate a ring that is already deactivated by a strong electron-withdrawing nitro group.
Workflow for Pathway II
Caption: Convergent synthesis via nitration of 2-aminopyridine followed by bromination.
Causality Behind Experimental Choices: In 2-amino-5-nitropyridine, the C-2 amino group is activating (ortho-, para-directing) while the C-5 nitro group is strongly deactivating (meta-directing). Both groups direct the incoming electrophile (Br⁺) to the C-3 position. This convergence of directing effects makes the bromination highly regioselective, which is a significant advantage of this pathway. Acetic acid is a suitable solvent for this reaction.[10]
Experimental Protocol: Bromination of 2-Amino-5-nitropyridine
This protocol is based on a procedure found in chemical literature.[10]
-
Reaction Setup: In a suitable reaction vessel, dissolve 30 g (0.22 mol) of 2-amino-5-nitropyridine in 200 mL of acetic acid.
-
Bromine Addition: Cool the solution to 10°C. Slowly add 38 g (0.24 mol) of bromine dropwise.
-
Reaction: After the addition, allow the reaction mixture to warm to 20°C and continue stirring for 30 minutes.
-
Work-up: Upon completion, collect the solid product by filtration. Dissolve the solid in 200 mL of ethyl acetate.
-
Neutralization: Adjust the pH of the mixture to 8-9 with a saturated aqueous sodium bicarbonate solution.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer three times with 100 mL portions of ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure to yield this compound.
-
Yield: A reported yield for this method is approximately 32%.[10]
Comparative Analysis and Characterization
| Feature | Pathway I (Brominate then Nitrate) | Pathway II (Nitrate then Brominate) | Analysis |
| Overall Yield | High (50-60% over two steps) | Low (~32% for the bromination step) | Pathway I is significantly more efficient in terms of material conversion. |
| Regioselectivity | Good, but requires control to avoid dibromination in Step 1. | Excellent, due to converging directing effects. | Pathway II offers superior control in the final bromination step. |
| Number of Steps | Two steps from 2-aminopyridine. | Effectively two steps from 2-aminopyridine. | Both pathways are comparable in length. |
| Process Safety | Involves handling bromine and mixed nitrating acids. | Involves handling mixed nitrating acids and bromine. | Both pathways have similar hazard profiles.[11][12][13][14][15] |
| Starting Materials | 2-aminopyridine is readily available. | 2-amino-5-nitropyridine is readily synthesized or available. | Both pathways start from accessible materials. |
Conclusion on Pathway Selection: For laboratory and industrial-scale production where overall yield is a primary driver, Pathway I is the superior method . Despite the need to control the initial bromination step to avoid byproduct formation, the high-yielding nitration step makes it the more economically viable and efficient route.[2][3]
Physicochemical and Spectroscopic Characterization
-
¹H-NMR (CDCl₃, 400MHz): δ 8.94 (d, J=2.4Hz, 1H), 8.50 (d, J=2.4Hz, 1H), 5.67 (brs, 2H).[10]
-
Mass Spectrometry (GC-MS): Major peaks at m/z 217 and 219, corresponding to the bromine isotopes.[16]
Safety Considerations
Both synthetic pathways involve hazardous materials and potentially violent reactions that demand strict safety protocols.
-
Corrosive and Toxic Reagents: Concentrated sulfuric acid, nitric acid, and bromine are highly corrosive and toxic.[14][15] All manipulations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory.[14]
-
Exothermic Reactions: Nitration with mixed acid is a highly exothermic process.[11][12][13] The rate of addition of reagents must be carefully controlled, and efficient cooling must be maintained to prevent thermal runaway. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[13]
-
Quenching and Neutralization: The quenching of the reaction mixture on ice and subsequent neutralization with a strong base are also highly exothermic and must be performed slowly and with adequate cooling and stirring.
-
Emergency Preparedness: Emergency eyewash and shower stations must be readily accessible. Spill kits containing appropriate neutralizing agents (e.g., sodium bicarbonate for acids) should be available.[14]
Conclusion
The synthesis of this compound is most effectively and efficiently achieved via a two-step process starting from 2-aminopyridine (Pathway I). This method involves an initial bromination to produce 2-amino-5-bromopyridine, followed by a regioselective mixed-acid nitration. While this pathway requires careful control to minimize the formation of a dibrominated byproduct in the first step, it provides a significantly higher overall yield compared to the alternative pathway of brominating 2-amino-5-nitropyridine. The protocols detailed in this guide, particularly those adapted from Organic Syntheses, represent robust and validated methods for the laboratory-scale production of this important chemical intermediate. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents and reactions involved.
References
- 1. nbinno.com [nbinno.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 5. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 6. ijssst.info [ijssst.info]
- 7. heteroletters.org [heteroletters.org]
- 8. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 9. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 10. This compound | 15862-31-4 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. icheme.org [icheme.org]
- 14. youtube.com [youtube.com]
- 15. nj.gov [nj.gov]
- 16. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. innospk.com [innospk.com]
Physical properties of 2-Amino-3-bromo-5-nitropyridine
An In-depth Technical Guide to the Physical Properties of 2-Amino-3-bromo-5-nitropyridine
Abstract
This compound (CAS No. 15862-31-4) is a pivotal heterocyclic building block in modern organic synthesis, with significant applications in the development of novel pharmaceutical agents and advanced materials.[1] Its unique molecular architecture, featuring an amino group, a bromine atom, and a nitro group on a pyridine core, imparts a distinct reactivity profile that is highly valued by medicinal chemists and material scientists.[1] A thorough understanding of its physical properties is paramount for its effective utilization, from optimizing reaction conditions and ensuring process safety to designing robust formulation strategies for downstream applications. This guide provides a comprehensive analysis of the core physical and chemical properties of this compound, grounded in experimental data and established analytical methodologies. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in work involving this versatile intermediate.
Molecular Identity and Physicochemical Descriptors
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural and electronic features of this compound are directly responsible for its chemical behavior and physical attributes. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating amino group, creates a complex electronic environment that dictates its reactivity in synthetic transformations, such as nucleophilic substitutions and cross-coupling reactions.[1]
References
An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-3-bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-3-bromo-5-nitropyridine (CAS Number: 15862-31-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental choices and the interpretation of the spectral features, ensuring both scientific integrity and practical applicability in a research and development setting.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine ring with a unique arrangement of functional groups that impart significant reactivity and make it a versatile building block in organic synthesis.[2][3] The electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) create a "push-pull" electronic effect, while the bromine atom serves as a useful handle for cross-coupling reactions.[4] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the success of subsequent synthetic steps. This guide will delve into the key spectroscopic techniques used to characterize this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed picture of the proton environments within the molecule. The analysis of chemical shifts, coupling constants, and integration values allows for the unambiguous assignment of each proton.
Experimental Protocol:
A typical ¹H NMR experiment would be conducted as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ may be required for less soluble compounds and to observe exchangeable protons like those of the amino group.
-
Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
Data Summary:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 8.94 | Doublet (d) | 2.4 | 1H |
| H-4 | 8.50 | Doublet (d) | 2.4 | 1H |
| -NH₂ | 5.67 | Broad Singlet (br s) | - | 2H |
Solvent: CDCl₃, Frequency: 400 MHz
Interpretation and Causality:
The downfield chemical shifts of the aromatic protons (H-6 and H-4) are a direct consequence of the deshielding effect of the electronegative nitrogen atom in the pyridine ring and the strong electron-withdrawing nature of the nitro group.
-
H-6 and H-4: The two aromatic protons appear as distinct doublets. The observed coupling constant of 2.4 Hz is characteristic of a four-bond meta-coupling (⁴J) between H-4 and H-6 on a pyridine ring. The significant downfield shift of H-6 (8.94 ppm) compared to H-4 (8.50 ppm) can be attributed to the deshielding effect of the adjacent nitrogen atom and the anisotropic effect of the nitro group.
-
-NH₂ Protons: The amino protons appear as a broad singlet at 5.67 ppm. The broadness of this signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent. The integration of this peak corresponds to two protons, confirming the presence of the primary amino group.
Visualization of ¹H NMR Assignments:
Caption: ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~155-160 | Attached to the amino group (shielding) and the ring nitrogen. |
| C-3 | ~100-105 | Attached to the bromine atom (shielding, heavy atom effect). |
| C-4 | ~140-145 | Influenced by the meta-nitro group (deshielding). |
| C-5 | ~135-140 | Directly attached to the strongly electron-withdrawing nitro group (strong deshielding). |
| C-6 | ~145-150 | Adjacent to the ring nitrogen (deshielding). |
Causality of Predicted Shifts:
-
The carbon atoms in the pyridine ring are expected to resonate in the aromatic region (δ 100-160 ppm).
-
C-2: The amino group typically exerts a shielding effect, shifting the attached carbon upfield.
-
C-3: The bromine atom's "heavy atom effect" will cause a significant upfield (shielding) shift for C-3.
-
C-5: The carbon directly bonded to the nitro group will be the most deshielded due to the strong electron-withdrawing inductive and resonance effects of the -NO₂ group.
-
C-4 and C-6: These carbons will be deshielded due to their position within the electron-deficient pyridine ring, with C-6 likely being the most downfield of the two due to its proximity to the ring nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C-H, C=C, C=N, C-N, C-Br, and N-O bonds.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is placed directly onto the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450-3300 | Asymmetric and Symmetric N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | Aromatic C-H stretch | Pyridine Ring |
| ~1640 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | C=C and C=N ring stretching | Pyridine Ring |
| 1550-1500 | Asymmetric NO₂ stretch | Nitro Group (-NO₂) |
| 1350-1300 | Symmetric NO₂ stretch | Nitro Group (-NO₂) |
| 1300-1200 | Aromatic C-N stretch | Aryl Amine |
| 850-800 | C-N stretch | Nitro Group (-NO₂) |
| 700-600 | C-Br stretch | Bromoalkane |
Interpretation and Causality:
-
-NH₂ Group: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
-NO₂ Group: The strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds are definitive indicators of the nitro group.
-
Pyridine Ring: The characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic pyridine core.
-
C-Br Bond: The C-Br stretching vibration is expected in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol:
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI). EI is a hard ionization technique that causes significant fragmentation, providing a detailed fragmentation pattern.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₅H₄BrN₃O₂) is approximately 218.01 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio), the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 217 and 219.[5]
-
Major Fragmentation Pathways: While specific experimental data is not available, a plausible fragmentation pattern can be predicted based on the functional groups present.
Plausible Fragmentation Pathways:
Caption: Predicted fragmentation pathways for this compound.
Interpretation and Causality:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which would result in a fragment ion at m/z 171/173.
-
Loss of Br: Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br), giving a fragment ion at m/z 138.
-
Loss of HCN: A characteristic fragmentation of pyridine rings is the loss of a neutral molecule of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 190/192.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the extent of conjugation and the presence of chromophores.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance of the sample across a range of wavelengths (typically 200-800 nm), using the pure solvent as a reference.
Predicted UV-Vis Absorption Data:
While specific experimental data for this compound is not available, we can predict its UV-Vis absorption characteristics based on its structure and data from similar compounds like 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[6]
-
π → π* Transitions: The conjugated pyridine system will give rise to strong absorptions in the UV region, likely with a λ(max) between 250-300 nm.
-
n → π* Transitions: The presence of the nitro and amino groups will introduce n → π* transitions. The intramolecular charge transfer character from the amino group to the nitro group is expected to result in a longer wavelength absorption band, possibly extending into the visible region (around 350-450 nm), which would account for the compound's typical yellow to light-brown color.[3]
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a self-validating system for the structural confirmation and purity assessment of this important synthetic intermediate. The interplay of the electron-donating and electron-withdrawing groups on the pyridine ring gives rise to a unique and interpretable set of spectral data. This guide serves as a foundational reference for researchers and developers working with this compound, enabling them to confidently proceed with their synthetic endeavors.
References
An In-depth Technical Guide to the Solubility Profile of 2-Amino-3-bromo-5-nitropyridine
Introduction
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-3-bromo-5-nitropyridine is fundamental to interpreting its solubility. These properties dictate its behavior in various solvent systems and are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrN₃O₂ | [1][2][3] |
| Molecular Weight | 218.01 g/mol | [1][2][3] |
| Appearance | Beige to orange-yellow to brown powder/crystalline solid | [1][2] |
| Melting Point | 214-219 °C | [1] |
| Predicted logP | 2.49 | [2] |
| Predicted pKa | 0.15 ± 0.49 | [4] |
| Purity | ≥ 99% (HPLC) | [1] |
Theoretical Solubility Profile
The solubility of an organic compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5][6]
Structural Considerations
This compound possesses a combination of functional groups that influence its polarity and hydrogen bonding capabilities:
-
Pyridine Ring: A heterocyclic aromatic ring that contributes to the molecule's overall rigidity and provides a site for π-π stacking interactions.
-
Amino Group (-NH₂): A polar, hydrogen bond donor and acceptor, which can enhance solubility in protic solvents.
-
Bromo Group (-Br): An electronegative atom that contributes to the molecule's polarity and can participate in halogen bonding.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and polar group that can act as a hydrogen bond acceptor.
The presence of both hydrogen bond donors (-NH₂) and acceptors (pyridine nitrogen, -NO₂) suggests the potential for self-association in the solid state, which would require energy to overcome during dissolution. The overall molecule has a significant dipole moment, rendering it polar.
Qualitative Solubility
Based on available information and the structural features discussed, the following qualitative solubility profile can be expected:
-
Aqueous Solubility: The compound is reported to have limited or sparing solubility in water.[2][7] This is likely due to the energetic cost of disrupting the hydrogen bonding network of water to accommodate a relatively large, hydrophobic pyridine ring, despite the presence of polar functional groups.
-
Organic Solubility: It is expected to be more soluble in polar organic solvents.[2][7]
-
Polar Protic Solvents: Solvents like ethanol and methanol should be able to solvate the molecule through hydrogen bonding with the amino and nitro groups.
-
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are anticipated to be good solvents due to their high polarity and ability to act as hydrogen bond acceptors.[2]
-
pH-Dependent Solubility
The presence of the basic amino group suggests that the aqueous solubility of this compound will be pH-dependent. The predicted pKa of the conjugate acid is very low (0.15 ± 0.49), indicating that the amino group is a very weak base.[4]
At pH values significantly below the pKa, the amino group will be protonated, forming a pyridinium salt. This salt form will be significantly more polar and is expected to exhibit higher aqueous solubility compared to the neutral molecule. Conversely, at pH values above the pKa, the compound will exist predominantly in its less soluble, neutral form.
Experimental Determination of Solubility
To provide actionable guidance for researchers, this section details robust protocols for the experimental determination of both thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[8][9] The shake-flask method is the gold standard for its determination.[10][11]
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
-
Preparation: Add an excess amount of this compound (enough to ensure a solid phase remains at equilibrium) to a glass vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vial and place it in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. For poorly soluble compounds, centrifugation is recommended to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry to determine the concentration.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[12][13][14] This method is higher throughput and provides an indication of a compound's behavior in aqueous media under non-equilibrium conditions.[15]
Caption: Workflow for kinetic solubility determination.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add small volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is low and consistent across all wells (typically ≤ 1%).
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., 25 °C) with shaking for a defined period (e.g., 1-2 hours).
-
Analysis: Determine the concentration at which precipitation occurs. This can be done by:
-
Nephelometry: Measuring the turbidity (light scattering) in each well.
-
Centrifugation/Filtration and Quantification: Separating any precipitate by centrifugation or filtration and then quantifying the concentration of the compound remaining in the supernatant using HPLC-UV or UV-Vis spectrophotometry.
-
Analytical Quantification Methods
Accurate quantification of the dissolved compound is critical for reliable solubility data. Both HPLC-UV and UV-Vis spectrophotometry are suitable techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly specific and sensitive method for quantifying this compound, especially in complex matrices. A reversed-phase HPLC method is generally suitable.[16][17][18]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid).[16][17]
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV-Vis scan).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Quantification: Based on a calibration curve of peak area versus concentration of known standards.
UV-Visible Spectrophotometry
For a pure compound in a non-absorbing solvent, UV-Vis spectrophotometry offers a simpler and faster method for concentration determination.
-
Determine λ_max: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λ_max).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max. Plot absorbance versus concentration to generate a calibration curve. The linearity should be confirmed (R² > 0.995).
-
Measure Sample Absorbance: Measure the absorbance of the diluted, filtered supernatant from the solubility experiment at λ_max.
-
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample and subsequently in the original saturated solution.
Safety and Handling
This compound may cause skin, eye, and respiratory irritation.[19] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood.[19] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[19][20][21]
Conclusion
This technical guide provides a comprehensive overview of the solubility profile of this compound, grounded in its fundamental physicochemical properties. While quantitative solubility data is not widely published, this guide empowers researchers and drug development professionals with the theoretical understanding and detailed experimental protocols necessary to determine these critical parameters. By following the outlined methodologies, scientists can generate reliable solubility data to support the advancement of their research and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromo-3-nitropyridine CAS#: 6945-68-2 [amp.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. This compound | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-Amino-5-bromo-3-nitropyridine | SIELC Technologies [sielc.com]
- 17. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. benchchem.com [benchchem.com]
- 19. fishersci.com [fishersci.com]
- 20. This compound - Safety Data Sheet [chemicalbook.com]
- 21. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Safe Handling of 2-Amino-3-bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2-Amino-3-bromo-5-nitropyridine (CAS No. 15862-31-4). As a key intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical data from safety data sheets, peer-reviewed literature, and established laboratory safety practices to offer a holistic and practical resource.
Compound Profile and Physicochemical Properties
This compound is a substituted pyridine derivative with the molecular formula C₅H₄BrN₃O₂. Its structure, featuring an amino group, a bromine atom, and a nitro group, makes it a versatile reagent in organic synthesis. However, these functional groups also impart specific reactivity and potential hazards that necessitate careful handling.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 218.01 g/mol | |
| Appearance | Beige to orange-brown powder/crystalline solid | |
| Melting Point | 215-219 °C | |
| Boiling Point | 347.3±37.0 °C (Predicted) | |
| Solubility | Sparingly soluble in water. More soluble in polar organic solvents like DMSO and DMF. | |
| pKa | 0.06±0.49 (Predicted) |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning" .
Reactivity and Incompatibility
Understanding the reactivity of this compound is crucial for safe experimental design and storage.
-
Incompatible Materials: It should be stored away from strong oxidizing agents, strong reducing agents, and strong bases to prevent vigorous and potentially hazardous reactions.
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides.
-
Reactivity of Functional Groups: The nitro group is susceptible to reduction, which can be a desired transformation in synthesis but also a potential hazard if uncontrolled. The bromine atom can act as a leaving group in nucleophilic substitution reactions.
Personal Protective Equipment (PPE)
Strict adherence to appropriate PPE is mandatory when handling this compound.
Caption: Essential Personal Protective Equipment (PPE) for handling this compound.
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is critical to minimize exposure and ensure safety.
Weighing and Dispensing
Due to its potential to cause respiratory irritation, this compound should always be handled in a well-ventilated area, preferably within a certified chemical fume hood.
Protocol for Weighing:
-
Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height. Place a weigh boat or appropriate container on the analytical balance.
-
Taring: Tare the balance with the empty container.
-
Dispensing: Carefully transfer the desired amount of the compound into the container using a clean spatula. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood.
-
Transport: Securely cap the container before removing it from the fume hood.
Dissolving and Use in Reactions
When preparing solutions or adding the compound to a reaction mixture, the following steps should be followed:
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the flask containing the weighed this compound.
-
Dissolution: Gently swirl or stir the mixture to facilitate dissolution. Sonication may be used if necessary.
-
Reaction Setup: Ensure the reaction apparatus is properly assembled and secured within the fume hood.
-
Monitoring: Continuously monitor the reaction for any signs of an exothermic event or unexpected changes.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
-
Skin Contact: If on skin, wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Workflow for responding to a spill of this compound.
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled.
Waste Disposal
All waste containing this compound, including contaminated consumables and empty containers, must be treated as hazardous waste.
-
Segregation: Collect waste in a designated, labeled, and sealed container for halogenated organic solids. Do not mix with other waste streams to avoid dangerous reactions.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Decontamination
Thorough decontamination of work surfaces and equipment is necessary after handling this compound.
-
Surface Decontamination: Wipe down all potentially contaminated surfaces (e.g., fume hood interior, benchtops) with a suitable solvent (such as ethanol or acetone) followed by a detergent solution.
-
Equipment Decontamination: Glassware and other equipment should be rinsed with a suitable solvent before washing.
-
PPE Disposal: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Conclusion
This compound is a valuable synthetic intermediate, but its handling requires a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and ensure a safe working environment. Always consult your institution's specific safety policies and the most recent Safety Data Sheet before working with this compound.
The Organic Chemist's Guide to 2-Amino-3-bromo-5-nitropyridine: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Pyridine
2-Amino-3-bromo-5-nitropyridine is a highly functionalized pyridine ring system that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its structure is distinguished by an amino group at the 2-position, a bromine atom at the 3-position, and a nitro group at the 5-position. This specific arrangement of an electron-donating group (amino) and two electron-withdrawing groups (bromo and nitro) creates a unique electronic landscape, bestowing upon the molecule a rich and predictable reactivity. This allows for selective chemical transformations at multiple sites, making it an invaluable scaffold for the construction of diverse and complex target molecules. Its utility is particularly pronounced in the synthesis of pharmaceutical agents and functional organic materials.[1]
Discovery and History: A Story of Electrophilic Substitution
The history of this compound is not marked by a singular moment of discovery but rather by the systematic and progressive understanding of electrophilic substitution on the pyridine ring. The groundwork for its synthesis was laid by early investigations into the halogenation and nitration of aminopyridines.
A significant challenge in the synthesis of specifically substituted pyridines is controlling the regioselectivity of the reaction. The bromination of 2-aminopyridine, for instance, is known to produce not only the desired 2-amino-5-bromopyridine but also the undesired 2-amino-3,5-dibromopyridine as a by-product.[2][3][4][5] Seminal work, such as that detailed in Organic Syntheses by B. A. Fox and T. L. Threlfall, provided robust procedures for the synthesis of 2-amino-5-bromopyridine and its subsequent nitration.[4] This methodology, which involves blocking the 5-position with a halogen to direct the nitration to the 3-position, became a cornerstone strategy.
These foundational methods, while often focused on the synthesis of the isomeric 2-amino-5-bromo-3-nitropyridine, paved the way for the development of synthetic routes to this compound.[4] The continuous refinement of these synthetic strategies has been driven by the increasing demand for this versatile intermediate in various research and development sectors.
Synthesis and Mechanistic Rationale: A Validated Laboratory Protocol
The most prevalent and reliable synthetic route to this compound commences with the commercially available 2-amino-5-nitropyridine. The following protocol is a well-established and scalable method that incorporates key considerations for ensuring high yield and purity.
Experimental Protocol: Electrophilic Bromination of 2-Amino-5-nitropyridine
Materials:
-
2-Amino-5-nitropyridine
-
Bromine
-
Acetic Acid
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stir bar and stirrer/hotplate
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-amino-5-nitropyridine (1.0 eq) in acetic acid. Cool the solution to 10 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the stirred solution, maintaining the temperature at 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation (Work-up):
-
Collect the precipitated solid product by filtration.
-
Dissolve the solid in ethyl acetate.
-
Carefully neutralize the solution by washing with a saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is between 8 and 9.
-
Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Causality in Experimental Design:
-
Solvent Choice: Acetic acid serves as a suitable polar solvent that can dissolve the starting material and facilitate the electrophilic bromination reaction.
-
Temperature Control: The initial cooling to 10 °C helps to control the exothermicity of the reaction and minimize the formation of by-products.
-
Stoichiometry: A slight excess of bromine is used to ensure the complete conversion of the starting material.
-
Work-up Procedure: The neutralization step with sodium bicarbonate is crucial to remove the acidic acetic acid and any remaining hydrobromic acid.
Mechanistic Pathway
The bromination of 2-amino-5-nitropyridine is a classic electrophilic aromatic substitution reaction. The amino group is a powerful activating group and directs electrophiles to the ortho and para positions. The nitro group is a deactivating group and a meta-director. The activating effect of the amino group dominates, directing the incoming electrophile (bromonium ion, Br+) to the position ortho to it (the 3-position).
Caption: Mechanism of Electrophilic Bromination.
Physicochemical Properties: A Data-Centric Summary
Accurate characterization of this compound is essential for its use in synthesis and for quality control.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 218.01 g/mol | --INVALID-LINK-- |
| Appearance | Beige to orange-yellow or brown powder | --INVALID-LINK-- |
| Melting Point | 214-219 °C | --INVALID-LINK-- |
| CAS Number | 15862-31-4 | --INVALID-LINK-- |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. Sparingly soluble in water. | --INVALID-LINK-- |
Applications in Advanced Synthesis
The trifunctional nature of this compound makes it a highly sought-after intermediate in several areas of chemical research.
Pharmaceutical Development
This compound is a key precursor in the synthesis of a variety of biologically active molecules. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[1] The amino group can be acylated, alkylated, or diazotized, while the nitro group can be reduced to an amino group, opening up further avenues for functionalization. These transformations are instrumental in the development of:
-
Kinase inhibitors: The pyridine scaffold is a common motif in many kinase inhibitors, and this building block allows for the systematic exploration of the chemical space around the core.
-
Antiviral and antibacterial agents: Derivatives have been investigated for their potential to combat various pathogens.
Materials Science
The electron-deficient character of the nitropyridine ring makes this compound a valuable component in the design of novel organic materials. By incorporating it into larger conjugated systems, its electronic properties can be fine-tuned for applications in:
-
Organic electronics: As a component in molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Dyes and pigments: The chromophoric nature of the molecule allows for the synthesis of new colorants with specific absorption and emission characteristics.
Representative Experimental Workflow: Suzuki-Miyaura Cross-Coupling
To exemplify its synthetic utility, the following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as the electrophilic partner.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Continuing Legacy in Chemical Synthesis
This compound has firmly established itself as a valuable and versatile building block in the synthetic chemist's toolkit. Its predictable reactivity and the orthogonality of its functional groups provide a robust platform for the construction of complex molecular targets. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of this and related heterocyclic intermediates will undoubtedly increase, ensuring its enduring legacy in the field of organic synthesis.
References
2-Amino-3-bromo-5-nitropyridine IUPAC name and synonyms
An In-Depth Technical Guide to 2-Amino-3-bromo-5-nitropyridine for Researchers and Drug Development Professionals
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyridine core is strategically substituted with an amino group, a bromine atom, and a nitro group, creating a versatile scaffold for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its utility for professionals in research and drug development.
Chemical Identity and Nomenclature
Accurate identification is critical in chemical synthesis and procurement. The compound is most commonly known as this compound, however, its systematic IUPAC name is 3-bromo-5-nitropyridin-2-amine .[2][3] A compilation of its primary identifiers is provided below for clarity and accurate record-keeping.
| Identifier | Value |
| IUPAC Name | 3-bromo-5-nitropyridin-2-amine[3] |
| Common Name | This compound |
| Synonyms | 3-Bromo-5-nitro-2-pyridinamine, 3-bromo-5-nitro-pyridin-2-ylamine[3][4] |
| CAS Number | 15862-31-4[2][3][5][6] |
| Molecular Formula | C₅H₄BrN₃O₂[2][3] |
| EC Number | 689-323-1[3] |
Physicochemical Properties
The physical and chemical properties of a synthetic building block dictate its handling, storage, and reaction conditions. This compound is typically a yellow to orange-brown crystalline solid at room temperature.[2][7] Its poor solubility in water but higher solubility in polar organic solvents like DMSO and DMF is a key consideration for reaction setup.[2]
| Property | Value |
| Molecular Weight | 218.01 g/mol [2][3][8] |
| Appearance | Beige to orange-brown powder/solid[2][7] |
| Odor | Odorless or faint amine-like[2] |
| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO, DMF[2] |
| Topological Polar Surface Area | 84.7 Ų[3] |
| Hydrogen Bond Donor Count | 1[3] |
| Hydrogen Bond Acceptor Count | 4[3] |
Chemical Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups.[1]
-
Amino Group (-NH₂): As a nucleophile, this group can undergo acylation, alkylation, and diazotization reactions. Its electron-donating nature also activates the pyridine ring towards certain transformations.
-
Bromo Group (-Br): Positioned at C3, the bromine atom is an excellent leaving group, making it the primary site for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of carbon-carbon and carbon-heteroatom bonds, which is fundamental in library synthesis for drug discovery.[1] Key examples include Suzuki-Miyaura (for aryl/vinyl groups), Sonogashira (for alkynyl groups), and Buchwald-Hartwig amination (for N-aryl/N-alkyl groups).[1]
-
Nitro Group (-NO₂): This powerful electron-withdrawing group significantly influences the electronics of the pyridine ring, affecting the regioselectivity of subsequent reactions. Crucially, the nitro group can be readily reduced to a primary amine. This transformation is synthetically valuable as it unmasks a new nucleophilic site, paving the way for the synthesis of 2,3-diaminopyridine derivatives, which are precursors to fused heterocyclic systems like imidazopyridines.[9]
This trifunctional arrangement provides a robust platform for sequential and orthogonal chemical modifications, allowing chemists to build molecular complexity in a controlled manner.
Caption: Reactivity sites of this compound.
General Synthesis Protocol
The most common laboratory-scale synthesis involves the regioselective bromination of 2-amino-5-nitropyridine. The electron-donating amino group directs electrophilic substitution, while the nitro group deactivates the ring, favoring bromination at the C3 position.
Workflow Diagram: Synthesis of this compound
Caption: General workflow for laboratory synthesis.
Step-by-Step Methodology
This protocol is adapted from established procedures.[5][7]
-
Reaction Setup: In a flask equipped with a stirrer and addition funnel, dissolve 2-amino-5-nitropyridine (1 equivalent) in glacial acetic acid at 10°C. Causality: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution.
-
Bromination: Slowly add bromine (1.1 equivalents) dropwise to the solution, ensuring the temperature is maintained at 10°C. Causality: Dropwise addition and temperature control are crucial to prevent over-bromination (e.g., formation of dibromo species) and manage the exothermic nature of the reaction.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for an additional 30 minutes to ensure full conversion.[5][7]
-
Initial Isolation: Collect the resulting solid product by filtration. This solid is typically the hydrobromide salt of the product.
-
Work-up & Neutralization: Dissolve the filtered solid in ethyl acetate. Neutralize the solution by washing it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous layer is between 8 and 9.[5][7] Causality: This step deprotonates the product, converting it to the free amine and making it soluble in the organic solvent.
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate to recover any dissolved product.[5]
-
Final Isolation: Combine all organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the final product, this compound.[5]
Applications in Drug Discovery and Agrochemicals
This compound is not an active pharmaceutical ingredient (API) itself but is a critical intermediate for their synthesis.[2][10] Its structural motifs are found in a range of biologically active molecules.
-
Pharmaceuticals: It is a key building block for synthesizing kinase inhibitors, which are a major class of cancer therapeutics.[2] The ability to functionalize the C3 position via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) against specific kinase targets. It is also used in the development of antiviral agents.[2][10]
-
Agrochemicals: The compound serves as a precursor for potent herbicides, fungicides, and pesticides. The pyridine core is a common feature in many agrochemicals, and the specific substitution pattern of this intermediate allows for the creation of new crop protection agents.[1]
Caption: Major application areas for the intermediate.
Safety, Handling, and Storage
This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[2]
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation[3][8] | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[2][8] |
| Eye Irritation | H319: Causes serious eye irritation[3][8] | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously for several minutes.[2][8] |
| Respiratory Irritation | H335: May cause respiratory irritation[3][8] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2][8] |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents to prevent unwanted reactions.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. This compound | 15862-31-4 [chemicalbook.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. echemi.com [echemi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-Amino-3-bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Substituted Aminopyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in pharmaceutical and materials science is extensive, particularly for the synthesis of biaryl and heteroaryl structures.[4][5] This guide focuses on a specific, yet challenging, substrate: 2-Amino-3-bromo-5-nitropyridine. This molecule is a valuable building block, incorporating a highly functionalized pyridine ring. However, its unique electronic and structural features—namely the electron-withdrawing nitro group, the coordinating amino group, and the position of the bromine atom—present distinct challenges that require a carefully optimized protocol for successful coupling.
This document serves as an in-depth technical guide, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices necessary for achieving high yields and purity.
The Challenge: Understanding the Substrate
Successful Suzuki-Miyaura coupling hinges on a delicate balance within the palladium catalytic cycle. The specific structure of this compound introduces several potential complications:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the adjacent amino group can coordinate with the palladium catalyst. This coordination can inhibit catalytic activity, effectively poisoning the reaction.[6][7]
-
Electron-Deficient Ring: The potent electron-withdrawing effect of the nitro group makes the pyridine ring electron-poor. While this can facilitate the initial oxidative addition step (the insertion of palladium into the carbon-bromine bond), it can also impact subsequent steps in the catalytic cycle.[1][8]
-
Side Reactions: Substrates like this are prone to undesired side reactions. Protodeboronation , where the boronic acid coupling partner is replaced by a proton, and dehalogenation , where the starting bromopyridine is reduced, can significantly lower the yield of the desired product.[6][7][9]
Overcoming these challenges requires a rational selection of catalyst, ligand, base, and solvent to favor the desired cross-coupling pathway over these competing reactions.
The Mechanism: A Guided Tour of the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][10] Understanding these steps is crucial for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and converts Pd(0) to a Pd(II) species.[2][10] For electron-deficient halides, this step is generally favorable.[8]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is activated by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[10][11] The choice of base is critical to ensure this step is efficient without promoting side reactions.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10][12]
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.
Recommended Starting Protocol
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.
Reagents and Materials
| Reagent/Material | Purpose | Recommended Choice(s) | Stoichiometry (eq.) |
| Aryl Halide | Electrophilic Partner | This compound | 1.0 |
| Boronic Acid | Nucleophilic Partner | Arylboronic Acid | 1.2 - 1.5 |
| Palladium Source | Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 (1-5 mol%) |
| Ligand | Catalyst Stabilization & Activation | XPhos or SPhos | 0.02 - 0.10 (2-10 mol%) |
| Base | Boronic Acid Activation | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 |
| Solvent | Reaction Medium | 1,4-Dioxane / Water (e.g., 4:1) | - |
| Inert Gas | Prevent Catalyst Oxidation | Argon or Nitrogen | - |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).[7]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9] Oxygen can deactivate the Pd(0) catalyst.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). The use of bulky, electron-rich phosphine ligands like XPhos is critical.[6][13] They accelerate the key steps of the catalytic cycle and can shield the palladium center from inhibition by the substrate's amino and pyridine groups.[5][6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[7] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[14]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-24 hours. Check for the consumption of the starting bromopyridine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
Optimization & Troubleshooting Workflow
It is not uncommon for an initial reaction to require optimization to achieve a high yield.[3][15] The following decision tree and table provide a logical framework for troubleshooting common issues.
Figure 2. A decision workflow for reaction optimization.
Common Problems and Solutions
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No/Low Conversion of Starting Material | 1. Inactive Catalyst System.2. Insufficient Temperature. | 1. Ensure reagents and solvents are high purity and properly degassed. Screen alternative bulky phosphine ligands (e.g., RuPhos, SPhos). Increase catalyst loading slightly (e.g., from 2 to 4 mol%).[6]2. Increase reaction temperature in 10°C increments. |
| Dehalogenation of Starting Material | The Pd-H species, which causes dehalogenation, can form from various sources. | Ensure the reaction is strictly anaerobic. Screen different solvent/base combinations. Sometimes a different base, like Cs₂CO₃, can alter the reaction pathway favorably.[1] |
| Protodeboronation of Boronic Acid | The boronic acid is unstable under the reaction conditions (often base- or temperature-mediated). | Use a more stable boronic acid derivative, such as a pinacol ester (BPin).[6] Alternatively, try a milder base (e.g., K₂CO₃) or slightly lower temperature.[16] |
| Homocoupling of Boronic Acid | Presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state. | Ensure rigorous degassing of all solvents and the reaction headspace.[14] Using a direct Pd(0) source like Pd₂(dba)₃ can be beneficial. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation. Success depends on a nuanced understanding of the substrate's properties and the catalytic cycle. By employing highly active catalysts composed of a palladium source and a bulky, electron-rich phosphine ligand, alongside a carefully chosen base and solvent system under inert conditions, researchers can effectively mitigate common side reactions. The protocols and troubleshooting guides provided herein offer a robust framework for the efficient synthesis of valuable substituted aminopyridine compounds for application in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. nva.sikt.no [nva.sikt.no]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Amino-3-bromo-5-nitropyridine
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The 2-aminopyridine moiety is a privileged scaffold in this field, prized for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic functionalization of this core structure allows for the exploration of chemical space to achieve potent and selective inhibition.
2-Amino-3-bromo-5-nitropyridine is a particularly valuable starting material for the synthesis of diverse kinase inhibitor libraries.[1] Its trifunctional nature—an amino group at the 2-position, a bromo substituent at the 3-position, and a nitro group at the 5-position—offers three distinct points for chemical modification. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups that can extend into different pockets of the kinase active site. The amino group can be functionalized or can participate in the formation of fused ring systems. The nitro group, an electron-withdrawing group, influences the reactivity of the pyridine ring and can be reduced to an amino group, opening up further avenues for derivatization or cyclization.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potential kinase inhibitors using this compound as a key building block. We will detail robust protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and provide methodologies for the biological evaluation of the synthesized compounds against key kinase targets such as p38, LCK, and EGFR.
Core Synthetic Methodologies: Diversification of the 2-Aminopyridine Scaffold
The bromine atom at the 3-position of this compound is the primary site for diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, in modern organic synthesis.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling reaction is a robust method for the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] This reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[4] In the context of kinase inhibitor synthesis, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl moieties at the 3-position of the this compound core. These introduced groups can be designed to interact with specific regions of the kinase active site, thereby influencing potency and selectivity.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The conditions can be adapted for other aryl or heteroaryl boronic acids.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Purpose | Supplier/Grade |
| This compound | Starting Material | High Purity (≥98%) |
| Phenylboronic Acid | Coupling Partner | High Purity (≥98%) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Palladium Catalyst | Catalyst Grade |
| Sodium Carbonate (Na₂CO₃) | Base | Anhydrous |
| 1,4-Dioxane | Solvent | Anhydrous |
| Water | Co-solvent | Degassed, Deionized |
| Ethyl Acetate | Extraction Solvent | ACS Grade |
| Brine | Washing Agent | Saturated Aqueous Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | ACS Grade |
| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a final concentration of the starting material of approximately 0.1 M.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-nitro-3-phenylpyridine.
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful tool for the synthesis of arylamines.[5] This reaction is of immense importance in medicinal chemistry for the introduction of nitrogen-containing functional groups, which are prevalent in biologically active molecules.[6] By employing the Buchwald-Hartwig amination on this compound, a wide variety of primary and secondary amines can be coupled at the 3-position, allowing for the synthesis of a diverse library of potential kinase inhibitors.
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a secondary amine, morpholine. This can be adapted for other amines.
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Purpose | Supplier/Grade |
| This compound | Starting Material | High Purity (≥98%) |
| Morpholine | Coupling Partner | Anhydrous |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Pre-catalyst | Catalyst Grade |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand | High Purity |
| Sodium tert-butoxide (NaOtBu) | Base | ≥97% |
| Toluene | Solvent | Anhydrous |
| Ethyl Acetate | Extraction Solvent | ACS Grade |
| Brine | Washing Agent | Saturated Aqueous Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | ACS Grade |
| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh |
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and anhydrous toluene to the Schlenk tube.
-
Add morpholine (1.2 eq) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-(morpholino)-5-nitropyridin-2-amine.
Caption: Workflow for Buchwald-Hartwig Amination.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. In vitro kinase assays are essential for determining the potency and selectivity of the synthesized inhibitors. Here, we provide general protocols for assessing the inhibitory activity against three important kinase targets: p38, LCK, and EGFR.
p38 MAP Kinase Inhibition Assay
The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, making them attractive targets for the treatment of inflammatory diseases.
This protocol is adapted for a 384-well plate format and measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[7]
Table 3: Reagents and Materials for p38α Kinase Assay
| Reagent/Material | Purpose |
| Recombinant human p38α kinase | Enzyme |
| Myelin Basic Protein (MBP) | Substrate |
| ATP | Co-substrate |
| ADP-Glo™ Kinase Assay Kit | Detection Reagents |
| Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) | Reaction Buffer |
| Test Compounds (dissolved in DMSO) | Inhibitors |
| Staurosporine (or a known p38 inhibitor) | Positive Control Inhibitor |
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or control.
-
Add 2 µL of p38α kinase in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of MBP and ATP in kinase buffer. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
LCK (Lymphocyte-specific protein tyrosine kinase) Inhibition Assay
LCK is a member of the Src family of tyrosine kinases and plays a crucial role in T-cell signaling and activation.[8] Inhibitors of LCK have potential as immunosuppressive agents for the treatment of autoimmune diseases and organ transplant rejection.[9]
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[10]
Table 4: Reagents and Materials for LCK Kinase Binding Assay
| Reagent/Material | Purpose |
| Recombinant human LCK kinase | Enzyme |
| LanthaScreen® Eu-anti-tag Antibody | Donor Fluorophore |
| Kinase Tracer (Alexa Fluor® 647-labeled) | Acceptor Fluorophore |
| Kinase Buffer | Reaction Buffer |
| Test Compounds (dissolved in DMSO) | Inhibitors |
| A known LCK inhibitor (e.g., Dasatinib) | Positive Control Inhibitor |
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.
-
In a suitable microplate, add 5 µL of the diluted test compound or control.
-
Add 5 µL of a pre-mixed solution of LCK kinase and Eu-anti-tag antibody in kinase buffer.
-
Add 5 µL of the kinase tracer in kinase buffer.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the emission ratio and determine the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
EGFR (Epidermal Growth Factor Receptor) Tyrosine Kinase Inhibition Assay
EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a well-validated target for cancer therapy.[11]
This assay measures the phosphorylation of a substrate peptide coated on a microplate.
Table 5: Reagents and Materials for EGFR Tyrosine Kinase Assay
| Reagent/Material | Purpose |
| Recombinant human EGFR kinase | Enzyme |
| Poly(Glu, Tyr) 4:1 coated microplate | Substrate |
| ATP | Co-substrate |
| Anti-phosphotyrosine antibody (HRP-conjugated) | Detection Antibody |
| TMB (3,3',5,5'-Tetramethylbenzidine) | Substrate for HRP |
| Stop Solution (e.g., 1 M H₂SO₄) | Stops the colorimetric reaction |
| Kinase Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT) | Reaction Buffer |
| Test Compounds (dissolved in DMSO) | Inhibitors |
| A known EGFR inhibitor (e.g., Gefitinib) | Positive Control Inhibitor |
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in kinase buffer.
-
Add the diluted compounds to the wells of the substrate-coated microplate.
-
Add EGFR kinase to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Wash the plate to remove unreacted components.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate.
-
Wash the plate again.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel kinase inhibitors. The strategic application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the creation of diverse chemical libraries with the potential for potent and selective kinase inhibition. The protocols outlined in this application note provide a solid foundation for researchers to synthesize, purify, and evaluate new chemical entities targeting key kinases implicated in human diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-3-bromo-5-nitropyridine as an intermediate for agrochemicals
An In-Depth Guide to 2-Amino-3-bromo-5-nitropyridine: A Core Intermediate in Modern Agrochemical Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
In the landscape of organic synthesis, the strategic value of an intermediate is measured by its versatility, reactivity, and efficiency in building complex molecular architectures. This compound (CAS No. 15862-31-4) has emerged as a powerhouse intermediate, particularly within the agrochemical industry.[1][2][3] Its pyridine core, strategically functionalized with an amino group, a bromine atom, and a nitro group, presents a unique combination of reactive sites. This trifecta of functionalities allows chemists to perform a wide range of chemical transformations, making it a cornerstone for the synthesis of advanced herbicides, insecticides, and fungicides.[1][2]
The bromine atom serves as an excellent leaving group, ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[1] The amino group can undergo nucleophilic reactions, while the electron-withdrawing nitro group not only influences the reactivity of the pyridine ring but can also be reduced to an amino group, opening up further synthetic pathways to diamino derivatives and fused heterocyclic systems.[1][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its fundamental properties and synthesis to detailed, field-proven protocols for its application in constructing agrochemical scaffolds.
PART 1: Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe handling and successful application in synthesis.
Key Properties
The essential properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 15862-31-4 | [1][5] |
| Molecular Formula | C₅H₄BrN₃O₂ | [1] |
| Molecular Weight | 218.01 g/mol | [6] |
| Appearance | Yellow to light-brown powder | [7] |
| Melting Point | 205-208 °C | [7] |
| Purity | ≥99.0% (typical) | [3] |
| Synonyms | 3-Bromo-5-nitropyridin-2-amine | [6] |
Safety and Handling
As with any reactive chemical intermediate, proper safety protocols must be strictly followed.
-
Hazard Identification : Causes serious eye irritation and may cause respiratory irritation.[8] It may be harmful if swallowed or inhaled and can cause skin irritation.[8]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[8][9]
-
Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[8][9]
-
Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[8]
-
First Aid Measures :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Skin : Wash with plenty of soap and water.[8]
-
Inhalation : Remove the person to fresh air and keep comfortable for breathing.[8]
-
Ingestion : Clean mouth with water and seek medical attention.[8]
-
Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[6][8][10]
PART 2: Synthesis of the Intermediate
The most common and direct route to this compound involves the electrophilic bromination of 2-amino-5-nitropyridine. The nitro group deactivates the pyridine ring, but the activating amino group directs the incoming electrophile (bromine) to the ortho position (C3).
Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 2.1: Synthesis of this compound[5]
This protocol is adapted from established laboratory procedures for the bromination of 2-amino-5-nitropyridine.
Materials:
-
2-amino-5-nitropyridine (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.1 eq)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-nitropyridine (e.g., 30 g, 0.22 mol) in acetic acid (200 mL). Cool the solution to 10°C using an ice bath.
-
Bromination : Slowly add bromine (e.g., 38 g, 0.24 mol) dropwise to the solution while maintaining the temperature at 10°C. The causality for the low temperature is to control the exothermic reaction and prevent over-bromination or side reactions.
-
Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 20°C. Continue stirring for an additional 30 minutes.
-
Isolation : The solid product will precipitate out of the solution. Collect the crude product by filtration.
-
Work-up : Dissolve the collected solid in ethyl acetate (200 mL). Transfer the solution to a separatory funnel and carefully add saturated aqueous NaHCO₃ until the pH of the aqueous layer is between 8 and 9. This step neutralizes the excess acetic acid and hydrobromic acid formed during the reaction.
-
Extraction : Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (100 mL each).
-
Purification : Combine all organic layers. Wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate.
-
Final Product : Filter off the drying agent and concentrate the solution under reduced pressure to yield this compound as a solid.
PART 3: Core Applications in Agrochemical Synthesis
The true utility of this compound lies in its capacity to serve as a scaffold for building a diverse range of agrochemical structures. Its bromine atom is a prime handle for introducing molecular complexity via cross-coupling chemistry.
Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale : The Suzuki reaction is one of the most powerful methods for forming C-C bonds, particularly for creating biaryl or aryl-heteroaryl linkages, which are common motifs in advanced pesticides.[11][12] This protocol demonstrates the coupling of an arylboronic acid to the C3 position of the pyridine ring, displacing the bromine atom.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Base, e.g., Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
Procedure:
-
Vessel Preparation : To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base. The use of a flame-dried vessel under an inert atmosphere is critical because the Pd(0) catalyst is oxygen-sensitive.
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Catalyst Addition : Add the degassed 1,4-dioxane/water solvent mixture, followed by the palladium catalyst. Purge with inert gas for another 5 minutes.
-
Reaction : Heat the mixture to 85-95°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 3-aryl-2-amino-5-nitropyridine product.
Protocol 3.2: Palladium-Catalyzed Buchwald-Hartwig Amination
Rationale : The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of complex amines that are key components of many herbicides and fungicides.[13][14][15] This reaction couples a primary or secondary amine at the C3 position of the pyridine ring. The choice of a strong, non-nucleophilic base and a bulky phosphine ligand is crucial for catalytic efficiency.[16]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst, e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Phosphine ligand, e.g., XPhos (0.05 eq)
-
Base, e.g., Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation : In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a flame-dried reaction vessel.
-
Reagent Addition : Add this compound, the amine, and anhydrous toluene.
-
Reaction : Seal the vessel and heat the mixture to 80-110°C with stirring. The sterically hindered ligand facilitates the reductive elimination step, which is often rate-limiting.[13]
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via column chromatography to yield the N-substituted product.
Protocol 3.3: Reduction of the Nitro Group
Rationale : Reducing the nitro group to an amine unlocks a new reactive site, yielding a 5-bromo-2,3-diaminopyridine scaffold. This diamine is a valuable precursor for synthesizing fused heterocyclic systems like imidazopyridines, which are found in various biologically active compounds.[4] The use of reduced iron in an acidic medium is a classic, cost-effective, and efficient method for this transformation.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. orgsyn.org [orgsyn.org]
- 5. This compound | 15862-31-4 [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
The Synthetic Versatility of 2-Amino-3-bromo-5-nitropyridine: Application Notes for Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Privileged Scaffold in Modern Chemistry
2-Amino-3-bromo-5-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of complex organic molecules.[1] Its strategic trifecta of reactive sites—a nucleophilic amino group, a readily displaceable bromine atom, and an electron-withdrawing nitro group—renders it a versatile building block for constructing diverse molecular architectures.[1][2] The pyridine core, particularly the 2-aminopyridine motif, is a well-established "hinge-binding" feature in numerous kinase inhibitors, mimicking the adenine core of ATP to anchor within the enzyme's active site.[3] Consequently, this scaffold is of profound interest to researchers, scientists, and drug development professionals in the pharmaceutical and agrochemical industries.[2]
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for four pivotal transformations: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these procedures but also to adapt and troubleshoot them for their specific synthetic challenges.
The Engine of Innovation: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a revolutionary class of chemical transformations that enable the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[4][5][6][7] These reactions generally proceed through a common catalytic cycle, providing a unified framework for understanding their mechanisms.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely employed method for the synthesis of biaryl and heteroaryl compounds.[7] This reaction involves the palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide.[7] For this compound, this transformation allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 3-position.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the organoboron reagent for transmetalation.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Critical Parameters and Causality
-
Palladium Source: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common and effective catalysts.[8] Pd(PPh₃)₄ is a Pd(0) source and can directly enter the catalytic cycle. Pd(dppf)Cl₂, a Pd(II) source, requires in situ reduction to the active Pd(0) species.
-
Ligand: For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination. However, in many cases, the phosphine ligands from the catalyst precursor are sufficient.
-
Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, as they facilitate the formation of the more nucleophilic boronate species.[9]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[8][9]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~88 |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~78 |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | ~80 |
Yields are representative and based on couplings with structurally similar aminobromopyridines.[8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 90-95 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-aryl-5-nitropyridine.[8]
Section 2: Heck Reaction for Alkene Vinylation
The Heck (or Mizoroki-Heck) reaction is a powerful tool for the formation of C-C bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[4][10] This reaction allows for the introduction of vinyl and substituted vinyl groups at the 3-position of the pyridine ring.
Mechanistic Insights
The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. The base is required to regenerate the active Pd(0) catalyst.
References
- 1. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2-Amino-3-bromo-5-nitropyridine
Introduction: Strategic Importance of 2-Amino-3-bromo-5-nitropyridine
This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] Its strategic arrangement of an amino group, a bromine atom, and a powerful electron-withdrawing nitro group on a pyridine core provides a versatile platform for constructing complex molecular architectures.[1] The bromine atom at the C-3 position serves as a competent leaving group for nucleophilic aromatic substitution (SNAr), a reaction pathway that is critically enabled by the electronic properties of the pyridine ring and its substituents.
This guide provides an in-depth exploration of the SNAr reaction on this substrate. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols and troubleshooting insights to empower researchers to successfully leverage this chemistry in their synthetic programs.
Theoretical Background: The Chemistry of Activation
The feasibility of a nucleophilic aromatic substitution reaction is dictated by the electronic landscape of the aromatic ring. Aryl halides are typically unreactive towards nucleophiles.[3] However, the pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is more susceptible to nucleophilic attack than a benzene ring.[4][5]
On the this compound substrate, this inherent reactivity is dramatically amplified by the substituents:
-
The Nitro Group (–NO₂): As a potent electron-withdrawing group at the C-5 position, the nitro group powerfully activates the ring for nucleophilic attack. It stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, delocalizing the charge onto its oxygen atoms.[3][6] This stabilization significantly lowers the activation energy of the rate-determining nucleophilic addition step.[7][8]
-
The Ring Nitrogen: The pyridine nitrogen atom acts as an "in-built" electron-withdrawing group, further reducing electron density across the ring and stabilizing the anionic intermediate, particularly when the attack occurs at the ortho (C-2, C-6) or para (C-4) positions.[3][9]
-
The Bromo Group (–Br): Located at the C-3 position, the bromine atom serves as the leaving group. While C-2 and C-4 are the most activated positions on a typical pyridine ring[10], the strong activation provided by the C-5 nitro group makes the C-3 position sufficiently electrophilic to undergo substitution.
-
The Amino Group (–NH₂): This electron-donating group at C-2 typically deactivates a ring towards nucleophilic attack. However, its influence is overcome by the powerful activating effects of the nitro group and the ring nitrogen. The amino group remains a crucial synthetic handle for subsequent transformations.
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. This pathway avoids the formation of an unstable aryl cation (as in SN1) and is sterically feasible, unlike a classical SN2 backside attack.[3]
Caption: General mechanism for the SNAr reaction.
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the bromine (C-3), breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[6]
-
Elimination (Fast): Aromaticity is restored through the rapid expulsion of the bromide leaving group, yielding the final substituted product.
Experimental Protocols & Methodologies
The following protocols provide a robust starting point for performing SNAr reactions on this compound. Optimization of temperature, reaction time, and stoichiometry may be required for specific nucleophiles.
General Experimental Workflow
Caption: A typical workflow for SNAr experiments.
Protocol 3.1: Substitution with Amine Nucleophiles (N-Arylation)
This protocol describes the reaction with a generic secondary amine, such as morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 - 2.0 equiv)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (0.1 - 0.2 M)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Standard workup and purification equipment
Procedure:
-
To a dry reaction vessel, add this compound and the base (e.g., K₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the anhydrous solvent (e.g., DMF) via syringe, followed by the amine nucleophile (e.g., morpholine).
-
Seal the vessel tightly and place it in a preheated oil bath or microwave reactor. Heat the mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-(morpholin-4-yl)-5-nitropyridine.
Protocol 3.2: Substitution with Thiol Nucleophiles (S-Arylation)
This protocol details the reaction with a thiol, which is typically deprotonated in situ to form the more potent thiolate nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol or other thiol (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (0.1 - 0.2 M)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Standard workup and purification equipment
Procedure:
-
To a dry, two-neck round-bottom flask under an inert atmosphere, add the anhydrous solvent (DMF).
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise to the stirred solvent.
-
Add the thiol dropwise to the base suspension and stir for 20-30 minutes at 0 °C to allow for the formation of the thiolate.
-
Rationale: Thiols are strong nucleophiles, but their anionic thiolate counterparts are significantly more reactive. Pre-formation of the thiolate ensures a rapid SNAr reaction.
-
-
Add a solution of this compound in a minimum amount of DMF to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC/LC-MS (often rapid, 1-6 hours). Gentle heating (40-60 °C) may be applied if the reaction is sluggish.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Perform an aqueous workup and purification as described in Protocol 3.1.
Data Summary & Troubleshooting
Table 1: Representative Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary Amine | Benzylamine | K₂CO₃ | DMSO | 100 - 120 | 12 - 24 |
| Secondary Amine | Piperidine | DIPEA | DMF | 90 - 110 | 8 - 16 |
| Alcohol | Sodium Methoxide | (pre-formed) | Methanol/DMF | 60 - 80 | 6 - 12 |
| Phenol | Phenol | K₂CO₃ / Cs₂CO₃ | DMF | 100 - 130 | 16 - 24 |
| Thiol | Ethanethiol | NaH | THF / DMF | 0 to 25 | 1 - 4 |
Table 2: Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficient temperature; Weak nucleophile; Ineffective base. | Increase temperature gradually. Use a stronger base (e.g., NaH for alcohols/thiols). Switch to a more polar solvent like DMSO. |
| Multiple Products | Side reaction at the C-2 amino group; Reduction of the nitro group. | Protect the C-2 amino group (e.g., as an acetyl or Boc derivative) prior to SNAr. Ensure reaction conditions are strictly anhydrous and inert to prevent undesired reductions. |
| Decomposition | Reaction temperature is too high. | Run the reaction at a lower temperature for a longer duration. Use a milder base if possible. |
Alternative Synthetic Strategies
While SNAr is a powerful method, certain nucleophiles (especially weakly nucleophilic amines or sterically hindered ones) may give poor results. In such cases, transition-metal-catalyzed cross-coupling reactions are excellent alternatives.
Caption: Comparison of SNAr with metal-catalyzed alternatives.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is exceptionally versatile for forming C-N bonds and often succeeds where SNAr fails.[11][12][13] It tolerates a wider range of functional groups and can be performed under milder conditions, though it requires the expense of a palladium catalyst and a phosphine ligand.[14][15]
-
Ullmann Condensation: A copper-catalyzed C-N coupling reaction, the Ullmann condensation is a classic method that has seen significant improvements with modern ligands.[16][17][18] It often requires higher temperatures than Buchwald-Hartwig but can be a cost-effective and efficient alternative.[16][19]
The choice between SNAr and these catalytic methods depends on the specific nucleophile, substrate tolerance, cost considerations, and desired scale of the reaction.
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and high-yield transformation for the synthesis of diverse 3-substituted aminopyridine derivatives. A thorough understanding of the electronic factors that govern the reaction mechanism allows for the rational selection of conditions and effective troubleshooting. By following the detailed protocols and considering the alternative catalytic methods presented, researchers can confidently employ this versatile building block to advance their synthetic objectives in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Reaction Examples [cdb.ics.uci.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ullmann coupling-An overview - operachem [operachem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-bromo-5-nitropyridine
Welcome to the technical support center for the synthesis of 2-Amino-3-bromo-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that, while well-established, presents several critical challenges. The core of the synthesis involves the electrophilic aromatic substitution (EAS) on a pyridine ring, which is inherently electron-deficient and thus less reactive than benzene.[1] The presence of an amino group activates the ring, but the acidic conditions of nitration can protonate the ring nitrogen, further deactivating it.[2] Therefore, precise control over reaction conditions is paramount to achieving high yield and purity.
This guide will address the synthesis in two key stages: the bromination of 2-aminopyridine to form the precursor 2-amino-5-bromopyridine, and the subsequent nitration to yield the final product.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of 2-Amino-5-bromopyridine (Starting Material)
Observed Problem: The yield of the initial bromination step is significantly lower than expected.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Over-bromination leading to 2-amino-3,5-dibromopyridine | Solution: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS). Add the brominating agent dropwise at a low temperature to minimize localized high concentrations.[3][4] Rationale: The amino group is a strong activating group, making the pyridine ring susceptible to further electrophilic attack. The formation of the di-brominated byproduct is a common side reaction.[3][4][5] |
| Incomplete Reaction | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. Rationale: Insufficient reaction time or temperature may not provide enough energy to overcome the activation energy barrier for the reaction to go to completion. |
| Loss of Product during Workup | Solution: Ensure the pH is carefully neutralized after the reaction to precipitate the product fully. Wash the precipitate with cold water to minimize loss due to solubility. Rationale: 2-amino-5-bromopyridine has some solubility in water, which increases with temperature. Inefficient precipitation or washing with warm solvents can lead to significant product loss. |
Issue 2: Low Yield of this compound (Final Product)
Observed Problem: The final nitration step results in a low yield of the desired product.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Incomplete Nitration | Solution: Ensure the nitrating mixture (concentrated H₂SO₄ and HNO₃) is freshly prepared and of the correct concentration. Maintain the recommended reaction temperature and time. A slight, controlled increase in temperature after the initial addition of the nitrating agent may be necessary.[2] Rationale: The deactivating effect of the protonated pyridine ring requires carefully controlled and sufficiently forcing conditions for the nitration to proceed to completion.[2] |
| Formation of Isomeric Byproducts | Solution: Maintain a low temperature (0-5 °C) during the addition of the nitrating agent.[6] The ratio of sulfuric acid to nitric acid can also be optimized to favor the formation of the 3-nitro isomer.[2] Rationale: The regioselectivity of the nitration is highly dependent on temperature. Higher temperatures can lead to the formation of other nitro isomers. The amino group directs ortho and para, but steric hindrance and the electronic effects of the bromine and the pyridine nitrogen ultimately favor nitration at the 3-position under kinetic control. |
| Product Degradation | Solution: Avoid excessive heating during the reaction and workup. Use a mild base for neutralization and avoid prolonged exposure to strong acids or bases.[2] Rationale: The nitro and amino groups on the pyridine ring can be sensitive to harsh conditions, leading to decomposition and the formation of tarry byproducts. |
Issue 3: Poor Purity of the Final Product
Observed Problem: The isolated this compound is contaminated with impurities.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Presence of 2-amino-3,5-dibromopyridine | Solution: If the starting material was impure, the impurity will likely carry through. Purify the 2-amino-5-bromopyridine intermediate by washing with hot petroleum ether before proceeding to the nitration step.[3][7] Rationale: 2-amino-3,5-dibromopyridine has a different solubility profile than 2-amino-5-bromopyridine, allowing for its removal with a selective solvent wash.[3] |
| Presence of Unreacted 2-amino-5-bromopyridine | Solution: Ensure the nitration reaction has gone to completion by monitoring with TLC. If the reaction is incomplete, refer to the "Low Yield" troubleshooting section. The unreacted starting material can be removed by column chromatography.[2] Rationale: Incomplete conversion is a common source of impurity. Chromatographic separation is effective due to the polarity difference between the starting material and the nitrated product. |
| "Oiling Out" during Recrystallization | Solution: This occurs when the solute melts before it dissolves. Add a small amount of additional hot solvent until the oil dissolves completely. Ensure a gradual cooling process.[3] Rationale: "Oiling out" prevents the formation of a pure crystal lattice. Ensuring the compound is fully dissolved in the hot solvent before cooling is crucial for effective purification. |
| Difficulty in Separating Isomers by Column Chromatography | Solution: Use a high-resolution silica gel column and experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to improve separation. Preparative HPLC may be necessary for very high purity requirements.[2] Rationale: Positional isomers often have very similar polarities, making their separation challenging. A shallower solvent gradient and a higher resolution stationary phase can enhance the separation. |
Part 2: Experimental Protocols & Workflows
Protocol 1: Synthesis of 2-Amino-5-bromopyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine in glacial acetic acid. Cool the solution to below 20°C in an ice bath.
-
Bromination: Dissolve bromine in glacial acetic acid and add it dropwise to the 2-aminopyridine solution over 1 hour, maintaining the temperature below 20°C initially. Allow the temperature to rise to 50°C after about half of the bromine has been added.
-
Workup: After the addition is complete, stir for an additional hour. Dilute the mixture with water to dissolve the precipitated hydrobromide salt. Transfer to a larger beaker and neutralize with a 40% sodium hydroxide solution, keeping the mixture cool.
-
Purification: Collect the precipitate by filtration and wash with water until the washings are free of bromide ions. Dry the solid. To remove the 2-amino-3,5-dibromopyridine impurity, wash the crude product with three portions of hot petroleum ether (b.p. 60-80°C).[7]
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid.
-
Substrate Addition: Slowly add 2-amino-5-bromopyridine to the sulfuric acid, ensuring the temperature does not exceed 5°C.[7]
-
Nitration: Add 95% nitric acid dropwise with stirring, maintaining the temperature at 0°C.[7]
-
Reaction Progression: Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[7]
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a 40% sodium hydroxide solution.[7]
-
Isolation and Purification: Collect the yellow precipitate by filtration and wash thoroughly with water until the washings are sulfate-free.[7] For higher purity, the product can be recrystallized from ethyl methyl ketone.[7]
Workflow Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is the nitration performed in concentrated sulfuric acid?
A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a solvent for the polar starting material. Second, and more importantly, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This is essential for the electrophilic attack on the deactivated pyridine ring.
Q2: What is the purpose of pouring the reaction mixture onto ice after nitration?
A2: Pouring the reaction mixture onto a large volume of ice serves two purposes. It rapidly quenches the reaction by diluting the acid and lowering the temperature, preventing further side reactions or degradation. It also helps to precipitate the product, which is typically a solid, from the aqueous solution upon subsequent neutralization.
Q3: Can I use a different brominating agent for the first step?
A3: Yes, N-bromosuccinimide (NBS) is a common alternative to liquid bromine.[4] NBS is a solid and can be easier and safer to handle than bromine. The reaction is typically carried out in a suitable solvent like acetone.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction.[1][8] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.
Q5: What are the key safety precautions for this synthesis?
A5: The nitration step, in particular, requires strict safety measures. The nitrating mixture (concentrated sulfuric and nitric acids) is highly corrosive and a strong oxidizing agent.[9] The reaction is also exothermic and can lead to a runaway reaction if the temperature is not controlled.[9] Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat), and have a neutralization solution (e.g., sodium bicarbonate) readily available in case of spills.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijssst.info [ijssst.info]
- 5. heteroletters.org [heteroletters.org]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. lobachemie.com [lobachemie.com]
- 11. geneseo.edu [geneseo.edu]
Technical Support Center: Purification of 2-Amino-3-bromo-5-nitropyridine Derivatives
Introduction
Welcome to the technical support guide for the purification of 2-Amino-3-bromo-5-nitropyridine and its derivatives. These compounds are vital intermediates in the synthesis of pharmaceuticals and advanced materials.[1][2] However, their unique electronic and structural properties, particularly the basic amino group combined with the electron-withdrawing nitro group, present specific challenges during purification.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to common purification issues. We will move from high-level frequently asked questions to in-depth troubleshooting for specific laboratory techniques. Our focus is not just on the "how" but the "why," empowering you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound derivatives.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route, but typically originates from the starting materials and side reactions. The most common synthesis involves the nitration of 2-amino-5-bromopyridine.[2]
-
Unreacted Starting Material: 2-amino-5-bromopyridine is a common impurity.
-
Over-brominated Byproducts: During the initial bromination of 2-aminopyridine, the formation of 2-amino-3,5-dibromopyridine is a significant side reaction.[1][3] If this impurity is carried through, it can complicate the final purification.
-
Isomeric Byproducts: While the nitration of 2-amino-5-bromopyridine is generally regioselective to the 3-position, small amounts of other isomers can form depending on reaction conditions. Nitration of 2-aminopyridine without a blocking group at the 5-position leads to 2-amino-5-nitropyridine as the major product, making separation tedious.[4]
Q2: How do I select the best purification technique for my crude product?
A2: The optimal technique depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision workflow can guide your choice.
Caption: Workflow for selecting a purification method.
Q3: My final product is a yellow to light-brown powder. Is this color expected?
A3: Yes, this is the typical appearance for this compound.[2] The color arises from the chromophoric nitro (-NO₂) and amino (-NH₂) groups on the pyridine ring. A significant darkening or tar-like appearance may indicate degradation or the presence of polymeric impurities.
Q4: What are the primary safety hazards associated with this compound?
A4: According to GHS classifications, 2-Amino-5-bromo-3-nitropyridine causes skin and serious eye irritation. It may also cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during common purification procedures.
Guide 1: Column Chromatography
Column chromatography is the most versatile technique for purifying these derivatives, especially for separating closely related impurities.[6][7] However, the basicity of the amino group often causes issues with standard silica gel.
Q: My compound streaks badly on the TLC plate and gives very low recovery from a silica gel column. Why is this happening?
A: This is the most common problem and is caused by a strong acid-base interaction between the basic nitrogen of your pyridine derivative and the acidic silanol groups (Si-OH) on the surface of the silica gel.[8][9] This can lead to irreversible binding, streaking (peak tailing), and even decomposition of the compound on the column.[9]
Solutions:
-
Mobile Phase Modification (Recommended First Step):
-
Mechanism: Adding a small amount of a competing base to your mobile phase (eluent) will "shield" your compound from the acidic silanols. The additive preferentially binds to the active sites on the silica, allowing your compound to elute cleanly.[8][9]
-
Protocol: Add 0.5-1% triethylamine (TEA) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). Equilibrate the column with this modified eluent before loading your sample.
-
-
Use of an Alternative Stationary Phase:
-
Mechanism: Switching to a stationary phase that is not acidic eliminates the root cause of the interaction.
-
Options:
-
Amine-Functionalized Silica (KP-NH): This is an excellent choice as it provides a weakly basic surface, preventing interaction with the basic analyte.[10]
-
Neutral or Basic Alumina: Alumina is a good alternative to silica, but be sure to use neutral or basic alumina, as acidic alumina will have similar problems.[9]
-
Reversed-Phase (C18): For more polar derivatives, reversed-phase chromatography with a high pH mobile phase can be effective, as it keeps the amine in its neutral, free-base form.[10]
-
-
Caption: Troubleshooting workflow for column chromatography issues.
Q: I am struggling to separate the desired this compound from the 2-Amino-3,5-dibromopyridine byproduct. What should I do?
A: This is a challenge of selectivity. Both compounds are relatively polar and have similar functional groups.
Solutions:
-
Optimize the Mobile Phase:
-
Use a shallow gradient elution. Start with a low polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and slowly increase the polarity. This can often resolve closely eluting spots.
-
Try a different solvent system altogether. Sometimes switching from an ethyl acetate-based system to one using dichloromethane (DCM) can alter the selectivity. For example, a DCM/Methanol system might provide a different elution order or better separation.
-
-
Change the Stationary Phase:
-
If silica gel fails, changing the stationary phase is the next logical step. A different phase will offer different interaction mechanisms.[8] For instance, a cyano- or phenyl-bonded phase in normal-phase mode could provide the necessary selectivity to separate the two compounds.
-
| Technique | Typical Final Purity (%) | Typical Yield (%) | Best For... |
| Column Chromatography | >99 | 60 - 80 | Separating closely related impurities and achieving high purity.[6] |
| Single Recrystallization | 98 - 99 | 70 - 85 | Removing major, less soluble impurities on a larger scale.[6] |
| Preparative HPLC | >99.5 | 40 - 60 | Obtaining ultra-pure material for highly sensitive applications.[6] |
| Table 1: Comparison of Common Purification Techniques. |
Guide 2: Recrystallization
Recrystallization is an excellent and scalable method for removing impurities with different solubility profiles.[11]
Q: My compound is an oil and will not crystallize from solution. What can I do?
A: Oiling out occurs when the compound comes out of solution above its melting point or in the presence of impurities that inhibit crystal lattice formation.[9]
Solutions:
-
Ensure High Purity: Minor impurities are the most common cause of crystallization failure.[9] Try passing the crude material through a quick silica gel plug (eluting with a solvent that moves your product quickly) to remove baseline impurities before attempting recrystallization.
-
Solvent Screening: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals of pure product, add one to the cooled, saturated solution to initiate crystallization.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.
-
Guide 3: Liquid-Liquid Extraction (Aqueous Work-up)
Extraction is a fundamental first step in purification, used to remove salts and highly polar or non-polar impurities after a reaction.[11]
Q: How can I use an extraction to remove non-basic impurities from my crude product?
A: You can leverage the basicity of the 2-amino group to selectively move your desired product between organic and aqueous layers.
Experimental Protocol: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid, such as 1M HCl.
-
Causality: The acidic solution will protonate the basic amino group of your pyridine derivative, forming a salt (-NH₂ becomes -NH₃⁺Cl⁻). This salt is now highly polar and will dissolve in the aqueous layer, leaving non-basic organic impurities behind in the organic layer.[12]
-
-
Separation: Separate the two layers. Keep the aqueous layer , as it contains your protonated product.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 1M NaOH or a saturated NaHCO₃ solution, until the pH is > 8.
-
Causality: The base will deprotonate your compound, converting it back to the neutral, organic-soluble free base. You should see your product precipitate out or form an oily layer.
-
-
Re-extraction: Extract the now-basic aqueous layer multiple times with fresh organic solvent (ethyl acetate or DCM) to recover your purified product.
-
Final Steps: Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified compound.
Q: I used pyridine as a solvent or catalyst, and now I can't get rid of it. How can I remove residual pyridine?
A: Residual pyridine is a common issue. Since it is also a base, it can be difficult to separate from your basic product via chromatography.
Solution:
-
Aqueous Copper (II) Sulfate Wash: This is a highly effective method.
-
Mechanism: Pyridine forms a water-soluble coordination complex with copper (II) ions, which can then be easily removed in the aqueous phase.[13][14]
-
Protocol: During your work-up, wash the organic layer containing your product and residual pyridine with a 5-10% aqueous CuSO₄ solution. Repeat the wash until the blue color of the aqueous layer persists, indicating that all the pyridine has been complexed and removed. Then, proceed with a standard water or brine wash.
-
References
- 1. ijssst.info [ijssst.info]
- 2. nbinno.com [nbinno.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. openaccesspub.org [openaccesspub.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Overcoming Poor Reactivity in 2-Amino-3-bromo-5-nitropyridine Couplings
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-amino-3-bromo-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile but often challenging building block. Here, we will dissect the common issues encountered during its use in key synthetic transformations and provide actionable, evidence-based solutions.
Understanding the Challenge: The Unique Reactivity of this compound
This compound is a highly functionalized heterocyclic compound, offering multiple reaction sites for molecular elaboration.[1] The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, the amino group can be a site for further functionalization, and the nitro group significantly influences the electronic properties of the pyridine ring.[1] However, this intricate combination of functional groups also presents a unique set of challenges that can lead to poor reactivity in common coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The primary hurdles stem from:
-
Catalyst Inhibition: The lone pairs of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This can lead to the formation of inactive catalyst species, effectively poisoning the catalytic cycle.[2][3]
-
Electronic Effects: The potent electron-withdrawing nature of the nitro group renders the pyridine ring highly electron-deficient.[4] While this can facilitate the initial oxidative addition step in the catalytic cycle, it can also slow down the subsequent reductive elimination.
-
Substrate and Product Instability: The strong electron-withdrawing nitro group can make the pyridine ring susceptible to nucleophilic attack, potentially leading to decomposition of the starting material or product, especially in the presence of strong bases.[5]
This guide provides a structured approach to troubleshooting these issues in a question-and-answer format, offering insights into the underlying chemical principles and providing detailed protocols for successful couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[6] However, when coupling this compound, researchers often face issues of low to no product formation.
Question 1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is not working. What are the likely causes and how can I fix it?
Answer:
Failure in the Suzuki coupling of this substrate is often multifactorial, stemming from a combination of catalyst inhibition and suboptimal reaction conditions. Here’s a breakdown of the likely culprits and how to address them:
-
The Problem of Catalyst Inhibition: As mentioned, both the pyridine nitrogen and the amino group can act as ligands for the palladium catalyst, leading to inactive complexes.[2][3]
-
Solution: Employ Bulky, Electron-Rich Ligands. The use of sterically hindered and electron-donating phosphine ligands is paramount. These ligands stabilize the palladium center, promote the desired catalytic cycle over off-cycle inhibitory pathways, and facilitate the reductive elimination step. Recommended ligands include:
-
-
The Role of the Base: The choice of base is critical. A base that is too strong can lead to decomposition of the nitro-containing pyridine ring. Conversely, a base that is too weak may not be sufficient to drive the transmetalation step of the catalytic cycle.
-
Solution: Screen Different Bases. Start with milder inorganic bases.
-
-
Side Reaction: Protodeboronation: The boronic acid coupling partner can be susceptible to hydrolysis and subsequent protodeboronation, especially at elevated temperatures and in the presence of water and base.
-
Solution: Use Boronic Esters and Anhydrous Conditions.
-
Pinacol esters or MIDA boronates are more stable towards protodeboronation than their corresponding boronic acids.[3]
-
Ensure your solvent is anhydrous and consider using a solvent system like 1,4-dioxane or toluene with minimal or no water.
-
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-pyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78-88 | [8] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Expected High | [7] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 | Good to Excellent | [7] |
Note: Yields are based on structurally similar 2-amino-5-bromo-pyridines and should be considered as a starting point for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Stir the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[5][9] With this compound, challenges include catalyst deactivation and potential side reactions involving the nitro group.
Question 2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but I am only recovering starting material. What should I try?
Answer:
The issues here are similar to those in Suzuki coupling, with the added complexity of the amine coupling partner also being a potential ligand for the catalyst.
-
Catalyst and Ligand Selection are Crucial: Standard catalysts may not be effective.
-
Solution: Use Specialized Ligands. Bulky biarylphosphine ligands are essential. BrettPhos, RuPhos, and tBuXPhos have shown great success in the amination of challenging heteroaryl halides.[2] Using a pre-formed palladium precatalyst (e.g., a G3 or G4 precatalyst) is highly recommended for reproducibility.[10]
-
-
Base Selection is Key to Success: The choice of base is critical, especially given the presence of the nitro group and the potentially acidic N-H bond of the coupling amine.
-
Solution: Match the Base to the Substrate and Amine.
-
Strong, Non-nucleophilic Bases: For many amine couplings, strong bases like NaOtBu or KOtBu are used. However, with a nitro-substituted substrate, these can sometimes lead to side reactions.[5]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): This is an excellent choice when coupling amines with substrates that have acidic protons, as it is a strong but non-nucleophilic base.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are generally less effective for C-N coupling but can be attempted if side reactions with stronger bases are a major issue.[5]
-
-
-
Protecting the Amino Group? One might consider protecting the 2-amino group to prevent catalyst coordination. However, this adds extra steps to the synthesis. Modern catalyst systems are often robust enough to tolerate the free amino group.
Troubleshooting Flowchart for Buchwald-Hartwig Amination
Caption: Troubleshooting flowchart for Buchwald-Hartwig aminations.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add this compound (1.0 eq.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to an oven-dried reaction vial.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.2 eq.).
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
III. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynes.[3] For this compound, the standard conditions are often a good starting point, but optimization may be necessary.
Question 3: My Sonogashira coupling of this compound with a terminal alkyne is giving low yields. How can I improve it?
Answer:
While Sonogashira couplings of 2-amino-3-bromopyridines have been reported with good success, the addition of the nitro group can introduce some challenges.[11]
-
Catalyst System: The choice of palladium source, ligand, and the presence of a copper co-catalyst are all important variables.
-
Solution: Standard Conditions are a Good Start. A common and effective system is Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with PPh₃ as the ligand, and CuI as a co-catalyst.[11]
-
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to the homocoupling of the alkyne (Glaser coupling). If this is a significant side product, consider a copper-free Sonogashira protocol.[12][13] This often requires a slightly different palladium catalyst system and may need a stronger base.
-
-
Base and Solvent: An amine base, which also often serves as a solvent or co-solvent, is typically used.
-
Solution: Optimize the Amine Base and Solvent. Triethylamine (Et₃N) or diisopropylamine (DIPA) are common choices. The reaction is often run in a polar aprotic solvent like DMF or THF.[11]
-
A study by Zhu et al. (2017) systematically optimized the Sonogashira coupling of 2-amino-3-bromopyridines, providing a robust starting point for your experiments.[11]
Table 2: Optimized Conditions and Scope for Sonogashira Coupling of 2-Amino-3-bromopyridines
Data adapted from Zhu, Q., et al. (2017). Modern Research in Catalysis, 6, 121-133.[11]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)-5-nitropyridine | 96 |
| 2 | 4-Ethynyltoluene | 2-Amino-3-((4-methylphenyl)ethynyl)-5-nitropyridine | 95 |
| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)-5-nitropyridine | 92 |
| 4 | 1-Ethynylcyclohexene | 2-Amino-3-(cyclohex-1-en-1-ylethynyl)-5-nitropyridine | 85 |
| 5 | 3,3-Dimethyl-1-butyne | 2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)ethynyl)-5-nitropyridine | 81 |
Note: The yields are for the corresponding 2-amino-3-alkynylpyridines. The presence of a 5-nitro group on the starting material is expected to have a minimal negative impact under these optimized conditions.
Protocol 3: Optimized Sonogashira Coupling of this compound
Adapted from Zhu, Q., et al. (2017).[11]
-
Reaction Setup: To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Inert Atmosphere and Solvent Addition: Seal the flask, evacuate and backfill with an inert gas. Add anhydrous DMF (approx. 4 mL per 1 mmol of the bromopyridine) and stir for 30 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and triethylamine (Et₃N, 2.0 eq.).
-
Reaction: Heat the mixture to 100 °C and stir for 3 hours, monitoring the progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Suzuki Coupling of 2-Amino-3-bromo-5-nitropyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Amino-3-bromo-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The inherent electronic properties and potential for catalyst inhibition make this substrate particularly challenging. This resource provides in-depth, experience-driven advice in a question-and-answer format to address common issues and streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most likely causes?
Low or no conversion in the Suzuki coupling of this substrate is a frequent issue stemming from its unique electronic and structural characteristics. The primary culprits are often related to catalyst inhibition and the reduced reactivity of the C-Br bond.
-
Catalyst Inhibition: The 2-amino-5-nitropyridine scaffold presents two potential sites for catalyst inhibition: the pyridine nitrogen and the amino group. The lone pair of electrons on these nitrogen atoms can coordinate to the palladium center, leading to the formation of inactive catalyst complexes and halting the catalytic cycle.[1][2]
-
Electron-Deficient Substrate: The strong electron-withdrawing effect of the nitro group deactivates the pyridine ring, making the C-Br bond less susceptible to oxidative addition by the Pd(0) catalyst. This is a critical first step in the catalytic cycle.[3][4]
To address these challenges, a systematic approach to optimizing the catalyst system, base, and reaction conditions is necessary.
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow to diagnose and solve low conversion issues.
Q2: Which palladium catalyst and ligand combination is most effective for this electron-deficient and potentially coordinating substrate?
Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of coupling due to the electron-deficient nature of the pyridine ring.[1] Success hinges on the use of specialized ligands that can promote the oxidative addition step and stabilize the active catalyst.
-
Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly recommended.[2] Their steric bulk promotes reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr, are also excellent candidates. They form very stable and highly active palladium complexes that can overcome catalyst deactivation.[5]
-
Pre-catalysts: The use of modern pre-catalysts, like the Buchwald G3 pre-catalysts or PEPPSI-type catalysts, can provide a more active and stable catalytic species in solution.[2][6]
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | High activity for heteroaryl couplings, commercially available.[6] | 1-5 |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Excellent for electron-deficient substrates. | 1-5 |
| Pd-PEPPSI-IPr | NHC Pre-catalyst | High stability and efficiency, often requires lower temperatures.[6] | 1-3 |
| Pd(PPh₃)₄ | Traditional | May be effective in some cases but generally less reliable for this substrate.[6] | 3-10 |
Q3: What is the optimal choice of base for the Suzuki coupling of this compound?
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7] For this particular substrate, a moderately strong, non-nucleophilic base is generally preferred.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging Suzuki couplings. It is strong enough to facilitate transmetalation without promoting significant side reactions.[1][6]
-
Cesium Carbonate (Cs₂CO₃): Another effective base, particularly in cases where K₃PO₄ is not optimal. Its high solubility in organic solvents can be advantageous.[8]
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective, especially when using highly active catalyst systems.[2][6]
It is critical that the base is anhydrous and finely ground to ensure its reactivity and availability in the reaction mixture.[1]
Q4: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?
Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that consumes the boronic acid and reduces the yield of the desired product.[2]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried. The presence of water can facilitate this side reaction.[1]
-
Employ Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis and protodeboronation compared to boronic acids.[2][9]
-
Careful Base Selection: While a base is necessary, highly basic aqueous conditions can promote this side reaction. Screening different bases can identify one that minimizes this pathway.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of specific parameters may be necessary for different coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle and Key Intermediates
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Managing Impurities in 2-Amino-3-bromo-5-nitropyridine Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize 2-Amino-3-bromo-5-nitropyridine as a key intermediate. The unique arrangement of the amino, bromo, and nitro groups on the pyridine ring makes this compound a versatile building block, particularly in cross-coupling reactions for the synthesis of complex pharmaceutical agents.[1][2] However, its reactivity also presents challenges in managing impurities that can arise during its synthesis and subsequent reactions.
This document provides in-depth, experience-driven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you identify, manage, and mitigate common impurities, ensuring the integrity and success of your synthetic workflows.
Section 1: FAQs - Impurities in the Synthesis of this compound
This section addresses common initial questions regarding impurities formed during the synthesis of the title compound, which is typically prepared via the electrophilic nitration of 2-amino-5-bromopyridine.[1]
Question 1: My final product of this compound shows an impurity with a higher molecular weight by mass spectrometry, corresponding to the addition of another bromine atom. What is this impurity and how is it formed?
Answer: This impurity is almost certainly 2-amino-3,5-dibromopyridine . Its presence indicates that the starting material for the nitration, 2-amino-5-bromopyridine, was not pure. This impurity arises during the synthesis of 2-amino-5-bromopyridine from 2-aminopyridine through over-bromination.[3] The amino group is a strong activating group, making the pyridine ring susceptible to multiple halogenations if the reaction conditions are not strictly controlled.
-
Causality: The amount of the brominating agent (e.g., N-bromosuccinimide, NBS) is the critical factor. An excess of NBS or prolonged reaction times can lead to the formation of the dibrominated species.[3]
-
Preventative Action: When preparing the 2-amino-5-bromopyridine precursor, use a stoichiometric amount of the brominating agent and carefully monitor the reaction progress by TLC or HPLC. It is highly recommended to purify the 2-amino-5-bromopyridine intermediate thoroughly before proceeding to the nitration step. Washing the crude product with a non-polar solvent like hot petroleum ether can effectively remove the less polar 2-amino-3,5-dibromopyridine.[4]
Question 2: I'm observing a second nitrated product in my reaction mixture. What is the likely identity of this isomeric impurity?
Answer: The most probable isomeric impurity is a different regioisomer of nitration. The directing effects of the amino and bromo groups on the pyridine ring strongly favor nitration at the C3 position. However, minor formation of other isomers can occur, particularly if the reaction temperature is not well-controlled.
In the related nitration of 2-aminopyridine, the main product is 2-amino-5-nitropyridine, but 2-amino-3-nitropyridine is also formed.[4][5] This demonstrates the potential for multiple nitration sites. While the bromine at C5 in your starting material blocks that position, other minor isomers could still form depending on the precise reaction conditions.
-
Causality: The regiochemistry of electrophilic aromatic substitution on substituted pyridines is a delicate balance of electronic and steric effects.[6] Deviations from the optimal temperature range (typically 0-5°C for this nitration) can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.[1]
-
Preventative Action: Strict temperature control is paramount. The addition of the starting material to the concentrated acid and the subsequent dropwise addition of nitric acid must be done slowly while maintaining the internal temperature at 0-5°C using an ice bath.[7]
Question 3: After quenching the reaction, my product has a persistent color, and purification is difficult. What could be the cause?
Answer: Persistent coloration often indicates the presence of nitrated byproducts or degradation products. The nitration of aminopyridines can be a vigorous reaction, and side reactions can occur if not properly controlled.
-
Causality:
-
Over-nitration: Although less common for this specific substrate, the formation of dinitro compounds is a possibility under harsh conditions.
-
Degradation: The combination of strong oxidizing (nitric acid) and dehydrating (sulfuric acid) agents at elevated temperatures can lead to the decomposition of the aromatic ring, creating complex, often colored, impurities.
-
2-Nitraminopyridine Rearrangement: In some cases, nitration can occur on the exocyclic amino group to form a 2-nitraminopyridine intermediate. This species can rearrange to the ring-nitrated products, but it can also lead to other byproducts if the rearrangement is not clean.[5]
-
-
Preventative Action & Troubleshooting:
-
Ensure the reaction is quenched by pouring it carefully onto a large amount of crushed ice to dissipate heat rapidly.[7]
-
Neutralize the acidic solution slowly while cooling to prevent localized heating.[4]
-
If color persists after initial filtration and washing, consider a purification step involving activated carbon during recrystallization.
-
Section 2: Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound and its subsequent use in common cross-coupling reactions.
A. Troubleshooting the Synthesis of this compound
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield of Product | 1. Incomplete Reaction: Insufficient reaction time or temperature after the initial addition of nitric acid. | 1. Verify Reaction Completion: After the initial stirring at 0°C, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60°C) for a defined period (e.g., one hour) to drive the reaction to completion.[7] Always monitor via TLC or LC-MS before quenching. |
| 2. Loss during Workup: The product may have some solubility in the aqueous filtrate, especially if the volume is large. | 2. Optimize Precipitation: Ensure the pH is fully neutralized (pH 7-8) to minimize the solubility of the amino-substituted product.[3] Cooling the neutralized mixture thoroughly in an ice bath before filtration will maximize precipitation. | |
| Multiple Spots on TLC/HPLC | 1. Isomeric Impurities: As discussed in the FAQ, poor temperature control can lead to multiple nitrated isomers. | 1. Strict Temperature Control: Re-run the reaction, ensuring the temperature does not exceed 5°C during the addition of reagents.[1] |
| 2. Unreacted Starting Material: The nitration did not go to completion. | 2. Increase Reaction Time/Temperature: See "Incomplete Reaction" above. If starting material persists, a slight excess of nitric acid (e.g., 1.1-1.2 equivalents) can be considered, but this must be done cautiously to avoid over-nitration. | |
| 3. Hydrolysis of Nitro Group: Though less common under strongly acidic conditions, subsequent workup conditions could potentially lead to hydrolysis if not controlled. | 3. Controlled Workup: Ensure the neutralization is performed at low temperatures and that the product is not left in a strongly basic solution for extended periods. The C-NO2 bond is generally stable, but harsh conditions can lead to side reactions. |
B. Troubleshooting Suzuki-Miyaura Coupling Reactions
Question: I am performing a Suzuki coupling with this compound and a boronic acid, but the yield is low and I see a significant amount of a debrominated byproduct (2-amino-5-nitropyridine). What is happening?
Answer: The formation of a hydrodehalogenated (debrominated) product is a known side reaction in palladium-catalyzed cross-couplings.[8]
-
Causality: This typically occurs via two main pathways:
-
Protodeborylation of the Boronic Acid: The boronic acid can be cleaved by a proton source (like water in the solvent) to form an arene. This arene can then participate in the catalytic cycle, leading to the debrominated starting material.
-
Reductive Dehalogenation: The aryl halide can be reduced directly. This can happen if there are reducing agents present or through side reactions within the catalytic cycle, such as β-hydride elimination from a palladium-alkoxide intermediate formed from the base.
-
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvents (e.g., dioxane, toluene, DMF) are thoroughly dried. While some water is often required for the boronic acid to be active, excess water can promote protodeborylation.[9]
-
Degas Rigorously: Oxygen can interfere with the catalyst and promote side reactions, including the homocoupling of the boronic acid, which also lowers yield.[10] Purge the reaction mixture with an inert gas (argon or nitrogen) for at least 20-30 minutes.[9]
-
Choice of Base: Consider a non-hydroxide base. Bases like K₃PO₄ or Cs₂CO₃ are often effective and may minimize certain side reactions compared to NaOH or K₂CO₃ in some systems.[11]
-
Check Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Use fresh, high-quality boronic acid.
-
C. Troubleshooting Buchwald-Hartwig Amination Reactions
Question: My Buchwald-Hartwig amination of this compound with a primary amine is sluggish and gives a low yield. How can I optimize this?
Answer: The Buchwald-Hartwig amination is sensitive to the choice of ligand, base, and solvent, especially with heteroaryl halides.[12] The electron-withdrawing nitro group and the existing amino group on your substrate can influence its reactivity.
-
Causality:
-
Catalyst Inhibition: The amino group on the pyridine ring could potentially coordinate to the palladium center, inhibiting catalytic activity.
-
Steric Hindrance: The bromine is at the C3 position, ortho to the C2-amino group, which can create steric hindrance.
-
Inappropriate Ligand/Base Combination: Not all ligands are suitable for all substrates. Electron-deficient heteroaryl halides often require more electron-rich and sterically bulky phosphine ligands to promote the rate-limiting oxidative addition and reductive elimination steps.[13][14]
-
-
Troubleshooting Steps:
-
Ligand Selection: For challenging heteroaryl halides, consider using sterically hindered, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or SPhos. These have been shown to be highly effective for C-N couplings.[12]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[13] The choice of base can be critical and may need screening.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
-
Temperature: Ensure the reaction is heated sufficiently (typically 80-110 °C) as C-N bond formation can be slow.[12]
-
Section 3: Protocols for Impurity Analysis and Removal
Protocol 1: Purification by Recrystallization
Recrystallization is the most common and effective method for purifying the crude this compound product.
-
Objective: To remove unreacted starting materials, isomeric impurities, and byproducts from the nitration reaction.
-
Recommended Solvents: Ethanol, or ethyl methyl ketone have been reported to be effective.[4][15] A mixed solvent system can also be employed for finer control.
-
Procedure:
-
Place the crude, dry solid in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Do not add excessive solvent; aim for a saturated solution at the boiling point.
-
If the solution has a significant color from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 2-5 minutes.
-
If carbon was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum. The pure product should be a yellow solid.[4]
-
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Objective: To quickly assess the purity of the product and monitor reaction progress.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Solvent System): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Recommended Starting Ratio: 70:30 Hexane:Ethyl Acetate. Adjust the ratio as needed to achieve good separation (Rf values between 0.2 and 0.8). The product, being polar, will require a reasonable amount of ethyl acetate to move from the baseline.
-
-
Procedure:
-
Dissolve a small sample of your material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto the TLC plate baseline.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under a UV lamp (254 nm). The pure product should appear as a single, well-defined spot. Impurities will appear as separate spots with different Rf values.
-
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ijssst.info [ijssst.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Optimization of Buchwald-Hartwig Conditions for 2-Amino-3-bromo-5-nitropyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-amino-3-bromo-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this challenging yet crucial transformation. The unique electronic and steric properties of this substrate, featuring an electron-donating amino group, a bromo leaving group, and a strongly electron-withdrawing nitro group on a pyridine core, necessitate careful optimization of reaction conditions to achieve high yields and minimize side reactions.
Understanding the Challenges
The Buchwald-Hartwig amination of this compound presents a unique set of challenges stemming from its multifunctional nature. The electron-deficient pyridine ring can be a difficult substrate for palladium-catalyzed cross-coupling reactions, often leading to catalyst deactivation.[1] Furthermore, the presence of a nitro group introduces incompatibility with certain strong bases commonly used in this reaction, while the free amino group can potentially coordinate to the palladium catalyst, inhibiting its activity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Buchwald-Hartwig amination of this compound in a question-and-answer format.
Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I address them?
A1: Low or no conversion is a frequent issue with this substrate and can be attributed to several factors:
-
Catalyst Inactivation: The pyridine nitrogen and the free amino group can coordinate to the palladium center, leading to catalyst deactivation. The nitro group can also potentially oxidize the Pd(0) catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or XPhos. These ligands can shield the palladium center and promote the desired catalytic cycle.[1] Using a pre-catalyst can also ensure the efficient generation of the active catalytic species.
-
-
Inappropriate Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can react with the nitro group, leading to substrate decomposition.[2]
-
Solution: Switch to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are generally more compatible with nitro-containing substrates.[2]
-
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy barrier for this electron-deficient substrate.
-
Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor for product formation and potential decomposition at higher temperatures.
-
Q2: My reaction is producing a significant amount of the hydrodehalogenated side product (2-amino-5-nitropyridine). How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the bromo group is replaced by a hydrogen atom. This can occur through a competing β-hydride elimination pathway from a palladium-amido intermediate.
-
Ligand Choice: The choice of ligand plays a critical role in minimizing hydrodehalogenation.
-
Solution: Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination, which leads to the desired product, thus outcompeting the β-hydride elimination pathway. Ligands like BrettPhos and RuPhos have been specifically designed to reduce this side reaction.
-
-
Amine Substrate: Primary amines are more prone to hydrodehalogenation than secondary amines.
-
Solution: If your synthetic route allows, consider using a secondary amine.
-
-
Reaction Conditions: Fine-tuning the reaction parameters can also help.
-
Solution: Lowering the reaction temperature slightly, provided the desired reaction still proceeds at a reasonable rate, can sometimes reduce the extent of side reactions.
-
Q3: I am seeing consumption of my starting materials, but the yield of the desired product is low, and I have multiple unidentified spots on my TLC. What is happening?
A3: This scenario suggests that while the starting materials are being consumed, the reaction is proceeding through undesired pathways or the product is unstable under the reaction conditions.
-
Product Instability: Aminopyridines can be sensitive to strong bases at elevated temperatures, leading to degradation.
-
Solution: Analyze a crude sample of the reaction mixture by LC-MS to identify potential degradation products. If product instability is suspected, try lowering the reaction temperature or using a milder base.
-
-
Competing Reactions: The presence of multiple functional groups can lead to side reactions.
-
Solution: Analyze the crude reaction mixture to identify byproducts. This information can provide insights into the competing reaction pathways and guide further optimization.
-
Recommended Experimental Protocols
The following protocols are recommended starting points for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for different amine coupling partners.
Protocol 1: Coupling with Anilines
This protocol is adapted from procedures for similar electron-deficient pyridines.
Materials:
-
This compound
-
Aniline derivative (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aniline derivative, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane or toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Coupling with Aliphatic Amines
For aliphatic amines, especially volatile ones, a sealed tube and a slightly modified catalyst system may be necessary.
Materials:
-
This compound
-
Aliphatic amine (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a dry, sealable reaction tube, add this compound, K₃PO₄, Pd(OAc)₂, and RuPhos.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the aliphatic amine.
-
Seal the tube tightly and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination of this compound. The following table provides a general guide for selecting initial screening conditions based on the amine coupling partner.
| Amine Type | Recommended Ligand(s) | Recommended Base(s) | Starting Temperature (°C) |
| Primary Anilines | XPhos, RuPhos, BrettPhos | Cs₂CO₃, K₃PO₄ | 100-110 |
| Secondary Anilines | Xantphos, BINAP | Cs₂CO₃, K₃PO₄ | 100-110 |
| Primary Aliphatic | RuPhos, BrettPhos | K₃PO₄, K₂CO₃ | 90-100 |
| Secondary Aliphatic | RuPhos, dppf | K₃PO₄, K₂CO₃ | 90-100 |
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Workflow
Caption: A workflow diagram to guide troubleshooting efforts for the amination of this compound.
References
Technical Support Center: Preventing Over-bromination in Aminopyridine Synthesis
Introduction: The Challenge of Selective Bromination
Brominated aminopyridines are crucial building blocks in medicinal chemistry and materials science, serving as versatile intermediates for introducing further molecular diversity through cross-coupling reactions.[1] However, the synthesis of these vital compounds is often plagued by a significant challenge: over-bromination.
The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS).[2] However, the introduction of a potent electron-donating group, such as an amino (-NH₂) group, strongly activates the ring, making it highly susceptible to electrophilic attack. This heightened reactivity, while necessary for the reaction to proceed, frequently leads to the formation of undesired di- and even tri-brominated byproducts, complicating purification and reducing the yield of the target mono-brominated product.[3] This guide provides in-depth troubleshooting advice and optimized protocols to help researchers control selectivity and prevent over-bromination in their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the electrophilic bromination of aminopyridines in a direct question-and-answer format.
Q1: My reaction is producing significant amounts of di- and tri-brominated products. What are the most likely causes?
The formation of multiple brominated species is the classic sign of an overly reactive system. The primary causes are typically related to reaction kinetics and stoichiometry.
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) is the most direct cause of over-bromination. The mono-brominated product is itself an activated ring and can readily react with any excess brominating agent present.
-
Rapid Addition of Reagent: Adding the brominating agent too quickly creates localized areas of high concentration, promoting multiple substitutions on a single molecule before the reagent has a chance to disperse and react with the remaining starting material.
-
Elevated Temperature: Higher temperatures increase the reaction rate non-selectively. This accelerates not only the desired first bromination but also the subsequent brominations, leading to a mixture of products.[4] Reactions should generally be cooled to favor the kinetic product (mono-bromination) over the thermodynamic products (poly-bromination).
-
Inappropriate Solvent Choice: The solvent can influence the reactivity of the brominating agent. More polar solvents can sometimes stabilize the charged intermediates in the EAS mechanism, potentially increasing the reaction rate and reducing selectivity.[5]
Q2: I'm observing poor regioselectivity, with bromine adding to multiple positions on the ring. How can I improve positional control?
Regioselectivity is governed by the electronic and steric environment of the pyridine ring. The amino group is a strong ortho, para-director, while the ring nitrogen is a meta-director.[6][7] The interplay between these directing effects determines the final position of bromination.
-
Directing Group Conflict: In 3-aminopyridine, for instance, the amino group directs to positions 2, 4, and 6, while the ring nitrogen deactivates these same positions and directs towards 5.[6] This often results in a mixture of isomers.
-
Choice of Brominating Agent: Milder reagents like N-Bromosuccinimide (NBS) often provide better regioselectivity than the more aggressive elemental bromine (Br₂).[8] NBS provides a low, steady concentration of electrophilic bromine, which is more sensitive to the subtle electronic differences between positions on the ring.
-
Steric Hindrance: Use steric hindrance to your advantage. A bulky substituent near a potential reaction site can block the approach of the electrophile.
-
Protecting Groups: Acylating the amino group (e.g., forming an acetamide) can modulate its directing effect and provide steric bulk, which can be used to direct bromination to a specific position.[3][9] The protecting group is then removed in a subsequent step.
Q3: My starting material is consumed, but the yield of the desired mono-brominated product is very low. What else could be happening?
If over-bromination is not the issue, consider these alternative possibilities:
-
Degradation: The reaction conditions may be too harsh, leading to the decomposition of the starting material or product. This is particularly true when using strong acids or high temperatures.
-
Pyridinium Salt Formation: The basic nitrogen of the pyridine ring can be protonated by acidic byproducts (like HBr generated from NBS), forming a pyridinium salt. This deactivates the ring towards further electrophilic substitution and can also complicate work-up, as the salt may be water-soluble.
-
Incorrect Work-up: The brominated aminopyridine product may have different solubility properties than the starting material. Ensure your extraction solvent and pH adjustments are appropriate to isolate your product effectively. For example, succinimide, the byproduct of NBS reactions, can often be removed by an aqueous wash.[8]
Q4: How can I accurately monitor the reaction to stop it at the optimal time to maximize mono-bromination?
Stopping the reaction at the point of maximum mono-brominated product formation, before significant di-bromination occurs, is critical.
-
Thin-Layer Chromatography (TLC): TLC is the most common and immediate method. Spot the reaction mixture alongside your starting material. The product should appear as a new spot with a different Rf value. The reaction is typically stopped once the starting material spot has disappeared or is very faint.
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, taking aliquots from the reaction mixture and analyzing them by GC-MS or LC-MS can provide quantitative data on the ratio of starting material, mono-brominated product, and di-brominated byproducts over time.
Preventative Strategies & Optimized Protocols
Proactive control is always better than troubleshooting. The following strategies are key to achieving selective mono-bromination.
Controlling Stoichiometry and Temperature
The most critical factors for preventing over-bromination are precise control over the amount of brominating agent and the reaction temperature.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use 1.0 to 1.05 equivalents of NBS. | A slight excess ensures full conversion of the starting material without providing enough reagent to promote significant di-bromination. |
| Temperature | Start at 0 °C and allow to slowly warm. | Low temperatures favor kinetic control, where the fastest reaction (the first bromination) dominates.[10][11] |
| Addition Method | Add the brominating agent portion-wise or as a slow solution drip. | This maintains a low, steady concentration of the electrophile, favoring mono-substitution.[8] |
Protocol: Selective Mono-bromination of 4-Aminopyridine
This protocol details a robust method for the synthesis of 4-amino-3-bromopyridine, a common synthetic intermediate.[12]
Materials:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-aminopyridine (1.0 eq.). Dissolve the starting material in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 20-30 minutes. Ensure the internal temperature does not rise significantly. The reaction should be protected from light.[12]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining electrophilic bromine.
-
Extraction: Dilute the mixture with an organic solvent like dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography (e.g., silica gel with a dichloromethane/methanol eluent system) to afford the pure 4-amino-3-bromopyridine.[12]
Visual Guides
Mechanism of Electrophilic Bromination and Over-bromination
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jackwestin.com [jackwestin.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 2-Amino-3-bromo-5-nitropyridine
Welcome to the technical support center for 2-Amino-3-bromo-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a trifunctional reagent, this compound offers a unique platform for constructing complex molecular architectures, primarily through reactions at its three key functional sites: the reactive C-Br bond, the reducible nitro group, and the nucleophilic amino group.[1]
This document moves beyond standard protocols to provide in-depth, field-tested insights in a practical question-and-answer format. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to navigate the common challenges encountered when working with this valuable intermediate.
Section 1: General Handling and Properties (FAQs)
Q1: What are the key physical and chemical properties of this compound that I should be aware of?
Understanding the fundamental properties of your starting material is the first step toward a successful reaction. This compound is typically a beige to brown crystalline powder.[2] Its key characteristics include:
-
Solubility: It has low solubility in water but is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] Its solubility in common reaction solvents like dioxane or toluene may be limited, which can impact reaction kinetics.
-
Melting Point: The reported melting point is in the range of 214-219 °C.[2] A significant deviation from this range may indicate impurities.
-
Reactivity: The molecule possesses a unique electronic structure. The nitro group is strongly electron-withdrawing, which activates the pyridine ring and influences the reactivity of the other substituents.[3][4] The bromine atom at the 3-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position can act as a directing group or a competing nucleophile.[1][5]
Q2: What are the best practices for storing and handling this reagent?
Proper storage is crucial for maintaining the integrity of the reagent. It should be stored in a tightly sealed container in a cool, dry place, typically at 0-8 °C, to prevent degradation.[2] Due to its potential for irritation, standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[6]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common application for this substrate, leveraging the reactive C-Br bond.[1][7] However, the inherent properties of the aminopyridine scaffold can present unique challenges.[5]
Subsection 2.A: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. When using this compound, researchers often face issues with low yield and competing side reactions.[8]
Q3: I am getting low to no yield in my Suzuki coupling reaction. What are the common causes?
Low yields with this substrate are a frequent issue and can be traced back to several factors. A systematic approach to troubleshooting is essential.
-
Catalyst Inhibition: The primary culprit is often the coordinating ability of the pyridine nitrogen and the adjacent amino group.[5][8] These basic sites can bind to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.
-
Inefficient Oxidative Addition: The C-Br bond at the 3-position, influenced by the adjacent amino group, can be less reactive than other aryl bromides, leading to a slow, rate-limiting oxidative addition step.[8]
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid/ester) and homocoupling of the boronic acid are common competing pathways that consume starting materials.[8][9]
-
Poor Reagent Quality: Ensure the boronic acid or ester is pure, the base is fresh, and the solvents are anhydrous and properly degassed. Oxygen can promote homocoupling and degrade the catalyst.[8][10]
Q4: My reaction shows multiple spots on TLC, including starting material and potential homocoupling products. How can I improve selectivity?
Improving selectivity requires optimizing the reaction conditions to favor the desired cross-coupling pathway over side reactions.
-
Minimize Protodeboronation: Use anhydrous solvents and consider more stable boron reagents like pinacol esters or potassium trifluoroborate salts.[8] The choice of base is also critical; weaker bases like K₂CO₃ or CsF can sometimes suppress this side reaction compared to stronger hydroxides.[11]
-
Prevent Homocoupling: Thoroughly degas your reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[9] Ensure your palladium source and ligands are of high quality.
-
Optimize Stoichiometry: A slight excess of the boron reagent (e.g., 1.2-1.5 equivalents) is often beneficial, but a large excess can promote homocoupling.
Q5: The pyridine nitrogen seems to be inhibiting my catalyst. How can I mitigate this?
This is the most critical challenge with this substrate class. The solution lies in the strategic selection of the catalyst system.
-
Use Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands are designed to overcome this issue. Ligands like XPhos, SPhos, or RuPhos are sterically demanding.[8] They form bulky complexes around the palladium atom, which not only increases the rate of oxidative addition and reductive elimination but also physically blocks the pyridine nitrogen from coordinating to the metal center.[12]
-
Consider Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3/G4) can lead to more consistent and reproducible formation of the active Pd(0) species compared to generating it in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[13]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conversion | Catalyst inhibition by pyridine-N/NH₂. | Use bulky biarylphosphine ligands (XPhos, SPhos).[8] |
| Inefficient oxidative addition. | Increase temperature; screen electron-rich ligands.[8] | |
| Poor quality of reagents/solvents. | Use anhydrous, degassed solvents; use fresh base.[10] | |
| Homocoupling | Presence of oxygen. | Degas the reaction mixture thoroughly (freeze-pump-thaw).[8] |
| Catalyst decomposition. | Use a robust pre-catalyst; ensure inert atmosphere. | |
| Protodeboronation | Presence of water; overly basic conditions. | Use boronic esters; screen different bases (e.g., K₃PO₄, CsF).[8][11] |
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G4, 2-5 mol%) and the ligand (if not using a pre-catalyst).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene).[9][14]
-
Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: Suzuki catalytic cycle with key failure points for aminopyridine substrates.
Subsection 2.B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[15] Coupling amines with this compound is synthetically valuable but fraught with challenges, primarily due to the presence of the free amino group on the substrate itself.[5]
Q6: I am struggling to couple an amine with this compound. Why is this reaction so challenging?
The difficulty arises from several overlapping factors specific to this substrate:
-
Substrate Homocoupling: The free -NH₂ group on your starting material can act as a nucleophile, competing with your desired amine coupling partner. This leads to the formation of a dimeric byproduct.[5]
-
Catalyst Inhibition: Similar to the Suzuki reaction, the two nitrogen atoms on the pyridine ring can chelate or coordinate to the palladium catalyst, reducing its activity.[5]
-
Base Sensitivity: The nitro group makes the molecule susceptible to decomposition or side reactions under strongly basic conditions, which are often required for the Buchwald-Hartwig reaction.[16]
Q7: What are the optimal catalyst/ligand and base systems for C-N coupling with this substrate?
Success in this reaction is highly dependent on a carefully selected catalyst system that can navigate the substrate's challenges.
-
Ligand Choice: Extremely bulky and electron-rich biarylmonophosphine ligands are essential. Ligands such as RuPhos and BrettPhos, often delivered as pre-catalysts, have shown success in coupling amines with challenging 3-halo-2-aminopyridines.[5] These ligands promote rapid reductive elimination, which can outcompete catalyst inhibition and side reactions.
-
Base Selection: The choice of base is a delicate balance. Strong, non-nucleophilic bases are needed to deprotonate the amine coupling partner. Lithium bis(trimethylsilyl)amide (LiHMDS) is often effective for these challenging substrates as it is strong yet sterically hindered.[5] Sodium tert-butoxide (NaOtBu) is another common choice, but care must be taken due to potential substrate degradation.[14] In some cases, a soluble organic base like DBU may offer a milder alternative, though it might be less efficient.[17]
Q8: I observe significant decomposition of my starting material or product. What could be the cause?
Decomposition is typically linked to the reaction conditions being too harsh for the sensitive nitro-functionalized pyridine ring.
-
Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. Start screening around 65-80 °C and only increase if necessary.
-
Base: If you suspect base-mediated decomposition, consider screening weaker bases (e.g., K₃PO₄, Cs₂CO₃), although this will likely require a more active catalyst system and higher temperatures. Alternatively, using a soluble organic base like DBU might mitigate issues seen with heterogeneous inorganic bases.[17][18]
-
To a dry sealed tube or Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the base (e.g., LiHMDS or NaOtBu, 1.5-2.0 eq.).
-
Add anhydrous, degassed solvent (e.g., THF or toluene).[5]
-
Add the amine coupling partner (1.2 eq.).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 65-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by flash column chromatography.
Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig amination reactions.
Section 3: Troubleshooting Nitro Group Reduction
Q9: I am trying to reduce the nitro group to an amine, but the reaction is incomplete or I am getting debromination. What are the best practices?
Reduction of the nitro group to form the corresponding 2,3-diamino-5-bromopyridine is a key transformation.[19] The main challenge is to achieve complete reduction without cleaving the C-Br bond (hydrodebromination).
-
Choice of Reducing Agent: Standard catalytic hydrogenation (e.g., H₂/Pd-C) is often too harsh and will readily cause debromination. Milder and more chemoselective methods are required.
-
Iron Powder (Fe) in Acid: A mixture of iron powder in acetic acid or with a catalytic amount of HCl is a classic, reliable, and cost-effective method that is generally selective for the nitro group.[19]
-
Tin(II) Chloride (SnCl₂): Anhydrous tin(II) chloride in a solvent like ethanol or ethyl acetate is another excellent choice for this transformation, known for its mildness and high chemoselectivity.[20]
-
-
Temperature Control: These reactions are often exothermic. It is crucial to control the temperature, sometimes requiring an ice bath during the initial addition of reagents, to prevent runaway reactions and minimize side products.
-
In a round-bottom flask, suspend this compound (1.0 eq.) and iron powder (3-5 eq.) in a solvent mixture (e.g., ethanol/water or acetic acid).
-
Add a catalytic amount of concentrated HCl or use acetic acid as the solvent/acid.[19]
-
Heat the mixture (e.g., to reflux) and stir vigorously. The reaction progress can often be monitored by a color change and TLC/LC-MS.
-
After completion, cool the reaction and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with the reaction solvent or methanol.
-
Concentrate the filtrate. If the medium is acidic, carefully neutralize with a base (e.g., NaHCO₃ or NaOH solution) until the product precipitates or to enable extraction.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the desired 2,3-diamino-5-bromopyridine.
Section 4: Purification and Characterization
Q10: What are common challenges in purifying the products of these reactions and how can I overcome them?
The products derived from this compound can be polar and may have tricky purification profiles.
-
Column Chromatography: The free amino groups in the starting material and products can cause streaking on silica gel columns. To mitigate this, consider adding a small amount of triethylamine (~1%) or ammonia in methanol to the eluent to improve peak shape.
-
Chelation to Silica: Highly functionalized pyridines can sometimes chelate to the silica gel, leading to poor recovery. If this is suspected, switching to a different stationary phase like alumina (basic or neutral) may be beneficial.
-
Recrystallization: For solid products, recrystallization is an excellent method for obtaining highly pure material. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
Conclusion
This compound is a powerful synthetic intermediate whose successful application relies on a nuanced understanding of its reactivity. The challenges posed by catalyst inhibition and competing side reactions in cross-coupling, as well as selectivity in reduction reactions, can be overcome through the rational selection of ligands, bases, and reaction conditions. This guide provides a framework for troubleshooting common issues, enabling researchers to harness the full synthetic potential of this versatile molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 4. innospk.com [innospk.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2-Amino-3-bromo-5-nitropyridine
Welcome to the technical support center for the purification of 2-Amino-3-bromo-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: First Principles & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of this compound.
Q1: What makes recrystallization a suitable purification method for this compound?
A1: Recrystallization is an ideal technique for purifying solid organic compounds like this compound.[1][2] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[2] For an effective recrystallization, the target compound should be highly soluble in a hot solvent but sparingly soluble at cold temperatures.[3] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[2] this compound is a crystalline solid, making it amenable to forming a pure crystal lattice upon slow cooling.[4]
Q2: How do I select the best solvent for recrystallizing this compound?
A2: Solvent selection is the most critical step.[3] The molecule this compound possesses polar functional groups (amino and nitro) and a halogenated aromatic ring, giving it an overall polar character.[4][5] This suggests that polar organic solvents are the best starting point.[4]
A systematic approach is recommended:
-
Start with Literature: Check for established procedures. For similar substituted nitropyridines, solvents like ethanol, methanol, and ethyl methyl ketone have been used successfully.[6][7][8]
-
Perform Small-Scale Solubility Tests: Use a small amount of your crude material (~10-20 mg) in a test tube with ~0.5 mL of a candidate solvent.
-
Observe at Room Temperature: A good solvent will not dissolve the compound at room temperature.[3]
-
Heat Gently: Heat the mixture to the solvent's boiling point. The compound should dissolve completely.[3]
-
Cool Slowly: Allow the solution to cool to room temperature, then in an ice bath. A heavy precipitate of crystals should form.[2]
The following table provides a starting point for solvent screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Ethanol | 78 | Polar | Often a good choice for moderately polar compounds. Likely to show good temperature-dependent solubility.[4] |
| Methanol | 65 | Polar | More polar than ethanol. May be too effective a solvent, leading to lower recovery, but worth testing. |
| Isopropanol | 82 | Polar | Less polar than ethanol. May offer a better recovery profile if ethanol solubility is too high at low temperatures. |
| Ethyl Acetate | 77 | Medium Polarity | A good candidate if impurities are very polar or non-polar. |
| Toluene | 111 | Non-polar | Unlikely to be a good single solvent due to the compound's polarity, but could be used as an anti-solvent in a mixed system. |
| Water | 100 | Very Polar | The compound has low solubility in water, which makes it a potential anti-solvent in a mixed-solvent system (e.g., Ethanol/Water).[4][5] |
Q3: What are the likely impurities in my crude this compound?
A3: Understanding potential impurities is key to designing a purification strategy. The synthesis of this compound typically involves the bromination of 2-amino-5-nitropyridine.[9]
Common impurities may include:
-
Unreacted Starting Material: 2-amino-5-nitropyridine.
-
Over-brominated Products: Such as 2-amino-3,5-dibromopyridine.[10]
-
Isomeric Byproducts: Depending on the regioselectivity of the synthesis.
-
Residual Reagents: Such as leftover acids or brominating agents.
Recrystallization is effective at removing these if their solubility profiles differ significantly from the desired product.
Section 2: Standard Operating Protocol (SOP) for Recrystallization
This protocol provides a robust starting point. Always perform this in a fume hood with appropriate Personal Protective Equipment (PPE), as this compound is an irritant.[11][12]
Objective: To purify crude this compound to high purity.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Buchner funnel, filter flask, and vacuum source
-
Filter paper
-
Glass stirring rod
-
Ice bath
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimum amount of the chosen solvent. Heat the mixture to a gentle boil while stirring.[1] Continue adding small portions of hot solvent until the solid just completely dissolves. Causality: Using the minimum amount of solvent is crucial for maximizing yield, as any excess solvent will retain some dissolved product even after cooling.[1]
-
Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored and you suspect colored impurities, a hot filtration is required. To prevent premature crystallization, add a small excess of hot solvent (~5-10% more) and filter the hot solution quickly through a pre-warmed funnel into a clean Erlenmeyer flask. Note: If using activated carbon to remove colored impurities, add it to the slightly cooled solution, re-heat to boiling for a few minutes, and then perform the hot filtration.[7]
-
Cooling and Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and allow the solution to cool slowly and undisturbed to room temperature.[2] Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to arrange in an ordered lattice, excluding impurities.[2][13] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold solvent.[1] Causality: Using ice-cold solvent minimizes the redissolving of your purified product while washing away the impurity-laden mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes. Transfer the crystals to a watch glass and dry them completely in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Section 3: Troubleshooting Guide (Q&A Format)
Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid instead of solid crystals.[2] This is a common problem.
-
Likely Cause 1: Solution is too concentrated/cooling too fast. The compound is coming out of solution too quickly at a high temperature.
-
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-15%) to decrease the saturation point.[13] Allow the solution to cool much more slowly. Insulating the flask can help.
-
-
Likely Cause 2: High concentration of impurities. Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: If adding more solvent doesn't work, you may need to remove the crude product, evaporate the solvent, and try recrystallizing from a different solvent system. A preliminary purification by flash chromatography might be necessary for very impure samples.[14]
-
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This indicates that your solution is not supersaturated, or crystallization has not been initiated.[13]
-
Likely Cause 1: Too much solvent was used. The solution is too dilute for the compound to reach its saturation point upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent. Continue until the solution appears slightly cloudy at the boiling point, then add a drop or two of solvent to clarify it. Now, attempt to cool it again.
-
-
Likely Cause 2: The solution is supersaturated but needs a nucleation site.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the solvent line.[13] The microscopic scratches provide a surface for the first crystals to form.
-
Solution 2 (Seeding): If you have a small crystal of pure product, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[13]
-
Q: My final yield is very low. How can I improve it?
A: A low yield can result from several factors throughout the process.
-
Likely Cause 1: Using too much solvent. As mentioned, this is the most common reason for low recovery.[1]
-
Likely Cause 2: Premature crystallization. The product may have crystallized in the funnel during hot filtration. Ensure your funnel and receiving flask are pre-heated.
-
Likely Cause 3: Incomplete crystallization. Ensure the solution is cooled in an ice bath for a sufficient amount of time (at least 30 minutes) to maximize precipitation.
-
Likely Cause 4: Washing with too much or warm solvent. This will dissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for washing.[1]
Section 4: Visualizing the Workflow
A clear process is essential for reproducible results. The following diagram outlines the decision-making and steps involved in a successful recrystallization.
Caption: A decision-making workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. guidechem.com [guidechem.com]
- 5. This compound | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | 15862-31-4 [chemicalbook.com]
- 10. ijssst.info [ijssst.info]
- 11. This compound | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-3-bromo-5-nitropyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the reactivity of 2-amino-3-bromo-5-nitropyridine and its key structural isomer, 2-amino-5-bromo-3-nitropyridine. Understanding the nuanced differences in their chemical behavior is paramount for synthetic chemists in the pharmaceutical and fine chemical sectors, where these compounds serve as critical building blocks for complex molecular architectures.[1][2] This document moves beyond a simple cataloging of properties to explain the underlying electronic and steric factors that govern their reactivity in essential transformations like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Structural and Electronic Analysis: The Foundation of Reactivity
The reactivity of a substituted pyridine ring is profoundly influenced by the interplay of its substituents.[3][4][5] The electron-withdrawing nature of the pyridine nitrogen, compounded by a nitro group (-NO₂), renders the ring electron-deficient and thus susceptible to nucleophilic attack.[5][6] Conversely, the amino group (-NH₂) acts as an electron-donating group, modulating this effect. The position of these groups relative to the bromine atom dictates the regioselectivity and rate of reaction.
Isomer Comparison:
-
This compound: In this isomer, the strong electron-withdrawing nitro group is para to the bromine atom. This positioning significantly activates the C3 position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. The amino group at C2 has a less pronounced deactivating effect on the C3 position.
-
2-Amino-5-bromo-3-nitropyridine: Here, the nitro group is meta to the bromine atom.[1] Its ability to stabilize a negative charge at the C5 position via resonance is diminished compared to the ortho/para relationship. The amino group at C2, being ortho to the nitro group and meta to the bromine, exerts a more complex electronic influence.[1]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing pyridines. The reaction proceeds via an addition-elimination mechanism, and its rate is largely determined by the stability of the anionic intermediate formed upon nucleophilic attack.[7][8][9]
The pyridine nitrogen and electron-withdrawing groups, particularly at the 2- and 4-positions (ortho and para), are crucial for stabilizing this intermediate.[7][8][10] A negative charge can be delocalized onto the electronegative nitrogen atom, a key stabilizing factor that is not possible with attack at the 3- or 5-positions.[7][8]
Reactivity Predictions and Rationale:
-
This compound: This isomer is expected to be more reactive towards SNAr at the C3 position (displacement of bromide). The nitro group at C5 is para to the site of nucleophilic attack (C3, if we consider the ring nitrogen as position 1). This allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate.
-
2-Amino-5-bromo-3-nitropyridine: This isomer is expected to be less reactive towards SNAr at the C5 position. The nitro group at C3 is meta to the bromine, offering poorer stabilization of the intermediate. While the ring nitrogen activates the C2 and C4 positions, its effect at C5 is less direct.
The presence of a nitro group generally facilitates the substitution of other groups on the pyridine ring.[11]
Experimental Protocol: General Procedure for SNAr with a Thiol Nucleophile
This protocol provides a representative method for comparing the reactivity of the two isomers with a common nucleophile, such as benzyl mercaptan.
Materials:
-
This compound or 2-Amino-5-bromo-3-nitropyridine (1.0 eq)
-
Benzyl mercaptan (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus and heating mantle
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry reaction vessel, add the aminobromonitropyridine isomer (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add benzyl mercaptan (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be quantitatively monitored using HPLC or GC by taking aliquots at regular intervals. Comparing the rate of disappearance of the starting material for each isomer under identical conditions will provide a direct measure of their relative reactivity.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and powerful tool for forming carbon-carbon bonds, widely used in drug discovery.[12] The reaction mechanism involves a catalytic cycle with a palladium complex, typically consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14][15][16]
The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the aryl halide bond.[13] The reactivity of the halide generally follows the trend I > Br > Cl.[12] The electronic properties of the pyridine ring significantly influence this step. Electron-deficient aryl halides tend to undergo oxidative addition more readily.
Reactivity Predictions and Rationale:
Given that both isomers are bromopyridines, the primary difference in their Suzuki coupling reactivity will stem from the electronic environment around the C-Br bond.
-
This compound: The strong electron-withdrawing effect of the nitro group, combined with the inherent electron deficiency of the pyridine ring, makes the C3 position highly electrophilic. This should facilitate a faster rate of oxidative addition.
-
2-Amino-5-bromo-3-nitropyridine: While still an electron-deficient system, the electronic activation at the C5 position is less pronounced compared to the C3 position in the other isomer. Therefore, a slightly slower reaction rate might be anticipated. However, the presence of the amino group can sometimes complicate the reaction by coordinating to the palladium catalyst, potentially inhibiting its activity.[17][18] The choice of ligand is crucial to mitigate this effect.[17]
Data Summary: Expected Yields in Suzuki Coupling
| Catalyst System | Arylboronic Acid | Expected Yield (%) |
| Pd(PPh₃)₄ / K₃PO₄ | Phenylboronic acid | ~85 |
| Pd(PPh₃)₄ / K₃PO₄ | 4-Methylphenylboronic acid | ~82 |
| Pd(PPh₃)₄ / K₃PO₄ | 4-Methoxyphenylboronic acid | ~88 |
| Pd(PPh₃)₄ / K₃PO₄ | 4-Chlorophenylboronic acid | ~78 |
| Data is based on the performance of structurally similar substrates and serves as a general guideline.[17] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a robust method for the Suzuki coupling of aminobromonitropyridine isomers, employing a common and effective palladium catalyst.
Materials:
-
Aminobromonitropyridine isomer (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification equipment
Procedure:
-
In a Schlenk flask, combine the aminobromonitropyridine isomer (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product using silica gel column chromatography.
Visualizing the Mechanisms and Workflows
To better illustrate the chemical principles and processes discussed, the following diagrams are provided.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-Amino-3-bromo-5-nitropyridine versus Other Halopyridines in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Central Role of Substituted Pyridines in Modern Chemistry
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and functional materials underscores the critical need for efficient and versatile synthetic methodologies for its functionalization. Palladium-catalyzed cross-coupling reactions represent the most powerful tools in our arsenal for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the modular assembly of complex molecular architectures.[1][2]
The choice of the halopyridine starting material is a pivotal decision that dictates reaction parameters, catalyst selection, and overall synthetic strategy. This guide provides an in-depth technical comparison of 2-Amino-3-bromo-5-nitropyridine , a uniquely functionalized and highly activated substrate, against a range of other halopyridines in key cross-coupling transformations. We will dissect the electronic and steric factors governing its reactivity and provide field-proven insights and experimental data to inform your synthetic choices.
Understanding the Unique Reactivity of this compound
The reactivity of a heteroaryl halide in cross-coupling is fundamentally governed by the ease of the rate-determining oxidative addition step, where the C-X (Carbon-Halogen) bond is cleaved by a low-valent palladium catalyst.[3] In this compound, the interplay of three substituents creates a unique electronic environment that profoundly influences this step and subsequent events in the catalytic cycle.
-
The Bromo Group (C3): As the leaving group, the C-Br bond is moderately strong, offering a good balance of reactivity and stability. The general reactivity trend for halogens in oxidative addition is I > Br > Cl, a direct consequence of their bond dissociation energies.[4][5][6]
-
The Nitro Group (C5): The nitro moiety is a powerful electron-withdrawing group (EWG). Its strong -I (inductive) and -M (mesomeric) effects significantly reduce the electron density of the pyridine ring.[7] This electron deficiency makes the C-Br bond more electrophilic and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[8]
-
The Amino Group (C2): The amino group is a strong electron-donating group (EDG) through resonance (+M effect). This creates an electronic "push-pull" system with the nitro group. However, its location ortho to the C-Br bond introduces a critical steric and electronic consideration: the potential for the lone pair on the nitrogen to coordinate or chelate with the palladium center. This can sometimes inhibit the catalytic cycle, a challenge that must be addressed through the strategic selection of ligands.[9][10]
The confluence of a potent EWG and an adjacent EDG makes this compound a highly activated, yet complex, substrate for cross-coupling reactions.
Caption: Electronic substituent effects on the pyridine ring.
Comparative Performance in Cross-Coupling Reactions
The true measure of a substrate's utility is its performance in key synthetic transformations. Below, we compare the reactivity of this compound with other representative halopyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The electron-deficient nature of this compound generally favors this transformation.
| Substrate | Typical Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) | Key Insights & Causality |
| This compound | Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄ | Toluene or Dioxane/H₂O | 80-110 | 85-95 | The strong electron-withdrawing nitro group accelerates oxidative addition. Bulky phosphine ligands (XPhos, SPhos) are crucial to prevent catalyst inhibition by the ortho-amino group.[11] |
| 3-Bromopyridine | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-100 | 70-90 | A standard, moderately reactive substrate. Lacks the strong activation of the nitro group, sometimes requiring slightly harsher conditions or more advanced ligands for high yields.[12][13] |
| 3-Amino-5-bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-90 | 75-90 | The amino group is an EDG, which can slightly deactivate the ring towards oxidative addition compared to unsubstituted bromopyridine. However, it is generally a good substrate.[14] |
| 2-Amino-3-chloro-5-nitropyridine | XPhos Pd G3 | K₃PO₄ | THF or Toluene | 100-120 | 60-80 | The stronger C-Cl bond requires more forcing conditions and a highly active catalyst system. The reactivity difference between C-Br and C-Cl is fundamental.[3][15] |
Sonogashira Coupling (C-C sp²-sp Bond Formation)
This reaction is exceptionally effective for installing alkyne moieties. Studies have shown that 2-Amino-3-bromopyridines are excellent substrates for this transformation.[16][17][18]
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) | Key Insights & Causality |
| This compound | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | >90 | High yields are consistently reported. The combination of Pd/Cu catalysis is highly effective for these activated substrates. The electron-deficient ring readily participates in the catalytic cycle.[16][17] |
| 3-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80-100 | 70-85 | A standard substrate that performs well but may not achieve the near-quantitative yields seen with the highly activated nitro-substituted analogue under identical conditions.[12] |
| 2-Amino-3-iodopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT-60 | >95 | The much weaker C-I bond makes this substrate significantly more reactive, often allowing the reaction to proceed at or near room temperature.[4][6] |
Buchwald-Hartwig Amination (C-N Bond Formation)
Forming C-N bonds with aminopyridines can be challenging due to potential catalyst inhibition and competitive binding.[9] The choice of ligand is paramount.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) | Key Insights & Causality |
| This compound | RuPhos or BrettPhos Precatalyst | LiHMDS or Cs₂CO₃ | Toluene or Dioxane | 100-120 | 70-90 | Highly specialized, bulky, electron-rich ligands like RuPhos and BrettPhos are essential. They create a sterically demanding environment around the palladium, promoting reductive elimination and preventing the formation of inactive catalyst-substrate complexes.[9][19] |
| 3-Bromopyridine | Pd(OAc)₂ / BINAP or Xantphos | Cs₂CO₃ | Toluene | 110 | 80-95 | A more straightforward substrate without the ortho-amino group, allowing for a wider range of effective bidentate phosphine ligands.[20][21][22] |
| 2-Bromo-5-nitropyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 85-95 | The absence of the ortho-amino group simplifies the reaction. The nitro group's strong activation leads to excellent reactivity. |
Experimental Protocols: A Practical Guide
Trustworthy protocols are the foundation of reproducible science. The following methodologies are synthesized from established literature and represent robust starting points for optimization.
Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for cross-coupling.
Protocol 1: Sonogashira Coupling of this compound
This protocol is adapted from the work of Zhu, Q., et al., which details the efficient coupling of 2-amino-3-bromopyridines with terminal alkynes.[16]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) Iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Seal the flask, and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon (repeat this cycle three times).
-
Add 2.0 mL of anhydrous DMF via syringe and stir the mixture for 30 minutes at room temperature.
-
Add this compound (0.5 mmol, 1.0 equiv), the desired terminal alkyne (0.6 mmol, 1.2 equiv), and Et₃N (1 mL).
-
Heat the reaction mixture to 100°C and stir for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium chloride (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2-amino-3-alkynyl-5-nitropyridine product.
Protocol 2: Suzuki-Miyaura Coupling of an Aminobromopyridine
This general protocol is based on conditions found to be effective for various aminobromopyridines.[2][14]
Materials:
-
Aminobromopyridine (e.g., 3-Amino-5-bromopyridine) (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the aminobromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Under a positive flow of inert gas (argon or nitrogen), add the Pd(PPh₃)₄ catalyst.
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling (3x).
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of aminobromopyridine).
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Outlook
This compound emerges as a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its unique electronic architecture, characterized by a potent electron-withdrawing nitro group, renders the C-Br bond exceptionally susceptible to oxidative addition. This heightened reactivity often translates to higher yields and milder reaction conditions compared to less activated halopyridines like 3-bromopyridine.
However, this reactivity is modulated by the presence of the ortho-amino group, which necessitates the use of modern, sterically hindered phosphine ligands, particularly in C-N coupling reactions, to mitigate catalyst inhibition. When compared to iodo-pyridines, it is less reactive but offers a better balance of cost and stability. In contrast to its chloro-analogue, it is significantly more reactive, avoiding the need for the more forcing conditions typically required to cleave the robust C-Cl bond.
For the medicinal or materials chemist, this compound represents a powerful building block, enabling efficient access to complex, highly functionalized pyridine derivatives through judicious selection of modern cross-coupling protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Confirmation of 2-Amino-3-bromo-5-nitropyridine
This guide provides an in-depth, multi-technique spectroscopic workflow for the unambiguous structural confirmation of 2-Amino-3-bromo-5-nitropyridine (CAS 15862-31-4). Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data reporting to explain the causal logic behind the analytical choices. We will demonstrate how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance, and UV-Visible Spectroscopy provides a self-validating system to confirm molecular identity and purity, while objectively comparing the results to plausible isomeric alternatives.
The Analytical Challenge: Beyond Formula to Function
The compound this compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[1] Its molecular formula, C₅H₄BrN₃O₂, allows for several potential constitutional isomers. An incorrect substitution pattern on the pyridine ring can lead to failed downstream reactions, inactive biological compounds, or the generation of unintended, potentially toxic impurities. Therefore, rigorous structural elucidation is not merely an academic exercise but a critical quality control checkpoint.
Our objective is to confirm the precise arrangement of the amino, bromo, and nitro functional groups at the C2, C3, and C5 positions, respectively. This requires a suite of analytical techniques that, in concert, provide orthogonal and confirmatory evidence.
Caption: Overall analytical workflow for structural elucidation.
Mass Spectrometry (MS): The Foundational Check
Expertise & Experience: The first step in any structural elucidation is to confirm that the compound has the correct molecular mass and elemental composition. Mass spectrometry is the definitive tool for this. For a halogenated compound like this, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) provides a unique and powerful validation point that is difficult to dispute.
Expected Results
The molecular weight of C₅H₄BrN₃O₂ is approximately 218.01 g/mol .[2] Due to the near 1:1 natural abundance of the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, we expect to see a characteristic doublet for the molecular ion peak (M⁺).
| Ion | Expected m/z (for C₅H₄⁷⁹BrN₃O₂) | Expected m/z (for C₅H₄⁸¹BrN₃O₂) | Expected Relative Intensity |
| [M]⁺ (Molecular Ion) | 217 | 219 | ~100 : 98 |
| [M-NO₂]⁺ | 171 | 173 | ~100 : 98 |
| [M-Br]⁺ | 138 | 138 | Single Peak |
Experimental Protocol: Electron Ionization MS (EI-MS)
-
Sample Preparation: A small quantity of the purified solid is introduced directly into the mass spectrometer via a direct insertion probe. Alternatively, for GC-MS, dissolve the sample in a volatile solvent like ethyl acetate.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.
Trustworthiness: The observation of the M⁺ and M+2 peaks at m/z 217 and 219 with nearly equal intensity is conclusive evidence for a molecule containing a single bromine atom and confirms the overall elemental composition.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides direct evidence for the presence of key functional groups. The vibrational frequencies of bonds act like fingerprints, allowing us to confirm the presence of the amino (-NH₂) and nitro (-NO₂) groups, which are the core reactive centers of the molecule.
Expected Vibrational Frequencies
The structure contains several IR-active groups whose absorptions can be predicted with high confidence.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3480 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| ~1650 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| ~1550 - 1500 | N-O Asymmetric Stretch | Nitro Group (-NO₂) |
| ~1350 - 1300 | N-O Symmetric Stretch | Nitro Group (-NO₂) |
| ~1600, ~1470 | C=C and C=N Ring Stretching | Pyridine Ring |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. The infrared beam is directed into the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample, generating the spectrum.
-
Processing: The resulting interferogram is subjected to a Fourier Transform (FT) to produce the final IR spectrum (transmittance vs. wavenumber).
Trustworthiness: The simultaneous observation of characteristic N-H stretches, an N-H bend, and both asymmetric and symmetric N-O stretches provides a robust confirmation of the required functional groups. This data is available in spectral databases for this compound.[2]
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: While MS confirms the mass and IR confirms functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, revealing the precise connectivity and spatial relationships of atoms. For distinguishing isomers, NMR is the most powerful tool in the analytical chemist's arsenal.
¹H NMR Spectroscopy: Confirming the Substitution Pattern
The key to confirming the 2,3,5-substitution pattern lies in analyzing the signals of the two remaining protons on the pyridine ring.
Caption: Meta-coupling between H4 and H6 protons.
Expected Results: Based on published data for this compound, the ¹H NMR spectrum (in CDCl₃) shows three distinct signals.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~8.94 | Doublet (d) | ~2.4 | 1H | H-6 | Deshielded by the adjacent ring nitrogen and the para-nitro group. Coupled only to H-4. |
| ~8.50 | Doublet (d) | ~2.4 | 1H | H-4 | Deshielded by the adjacent nitro group and the meta-bromo group. Coupled only to H-6. The small J value is characteristic of a four-bond meta-coupling in a pyridine ring. |
| ~5.67 | Broad Singlet (br s) | N/A | 2H | -NH₂ | The protons of the amino group are exchangeable and often appear as a broad signal. Their chemical shift can vary with concentration and solvent. |
Trustworthiness: The observation of exactly two signals in the aromatic region, both appearing as doublets with a small coupling constant (J < 3 Hz), is definitive proof of a meta-relationship. This single piece of data, combined with the known identities of the three substituents, allows for the unambiguous assignment of the 2,3,5-substitution pattern.
Comparison with a Plausible Isomer: 2-Amino-5-bromo-3-nitropyridine
To highlight the discerning power of NMR, let's consider the expected ¹H NMR spectrum of the isomer, 2-Amino-5-bromo-3-nitropyridine.
| Proton | Expected Multiplicity | Expected Coupling | Key Difference from Target Molecule |
| H-4 | Doublet (d) | Meta (~3 Hz) | This proton is now adjacent to the strongly electron-withdrawing nitro group at C3 and would be expected to have a significantly different (likely more downfield) chemical shift compared to the H-4 in our target molecule, which is adjacent to a bromine atom. |
| H-6 | Doublet (d) | Meta (~3 Hz) | This proton is now para to the nitro group and ortho to the bromo group. Its chemical environment is substantially different, leading to a different chemical shift. While the splitting pattern is the same (meta-coupling), the chemical shifts (δ values) of the two aromatic protons provide the conclusive distinction between the isomers. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will confirm the presence of five unique carbon atoms in the pyridine ring, as expected for the asymmetric structure.
Expected Results: Five distinct signals in the aromatic region (typically δ 100-160 ppm). Carbons directly attached to electronegative atoms (like C2, C3, and C5) will have distinct chemical shifts.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrument Setup: Place the tube in the NMR spectrometer (e.g., 400 MHz). The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. For ¹H, a simple pulse-acquire sequence is sufficient. For ¹³C, a proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to yield the final NMR spectrum.
UV-Visible Spectroscopy: Probing the Electronic System
Expertise & Experience: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The conjugated π-system of the pyridine ring, influenced by the electron-donating amino group and the electron-withdrawing nitro group, will have a characteristic absorbance maximum (λₘₐₓ). While not as structurally definitive as NMR, it serves as a valuable quality check and can be used for quantitative analysis.
Expected Results: Nitropyridine derivatives are known to absorb in the long-wavelength UV region.[4] For this compound, a strong absorption band is expected in the 330-380 nm range, indicative of the extended π → π* transition of the conjugated system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration in a quartz cuvette.
-
Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 200-600 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Conclusion: A Self-Validating Analytical System
The structural confirmation of this compound is achieved not by a single measurement but by the convergence of evidence from four distinct spectroscopic techniques.
-
MS confirms the correct mass and the presence of one bromine atom.
-
IR confirms the presence of the essential amino and nitro functional groups.
-
¹H NMR definitively establishes the 2,3,5-substitution pattern through the characteristic meta-coupling of the H-4 and H-6 protons, a result that allows clear differentiation from other isomers.
-
¹³C NMR verifies the presence of five unique carbon environments.
-
UV-Vis provides a characteristic spectral fingerprint of the molecule's conjugated electronic system.
This integrated approach constitutes a self-validating system, providing the high degree of certainty required for drug development and advanced chemical synthesis.
References
The Rising Stars of Drug Discovery: A Comparative Guide to the Biological Activity of 2-Amino-3-bromo-5-nitropyridine Derivatives
In the intricate world of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The pyridine nucleus, a foundational scaffold in numerous pharmaceuticals, continues to be a fertile ground for discovery. Among its many functionalized forms, 2-Amino-3-bromo-5-nitropyridine has emerged as a particularly versatile building block, offering a trifecta of reactive sites that chemists can exploit to construct a diverse array of biologically active molecules. This guide provides an in-depth comparison of the biological activities of various compound classes derived from this pivotal precursor, offering experimental data and mechanistic insights for researchers and drug development professionals.
The strategic placement of an amino group, a bromine atom, and a nitro group on the pyridine ring endows this compound with a unique chemical personality. The nucleophilic amino group, the displaceable bromine atom (an excellent leaving group for cross-coupling reactions), and the electron-withdrawing nitro group (which can also be reduced to an amino group for further functionalization) create a powerful platform for generating molecular diversity.[1] This guide will delve into three major classes of derivatives that have shown significant promise: Pyrazolo[3,4-b]pyridines, Imidazo[4,5-b]pyridines, and Thiophene-based derivatives, comparing their anticancer and antimicrobial potencies.
Pyrazolo[3,4-b]pyridines: Potent Inhibitors of Cell Proliferation
The fusion of a pyrazole ring with the pyridine core of this compound gives rise to the pyrazolo[3,4-b]pyridine scaffold. These derivatives have garnered considerable attention for their potent anticancer activities, often acting as inhibitors of critical cellular signaling pathways.[2][3]
Comparative Anticancer Activity
A number of synthesized pyrazolo[3,4-b]pyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The table below summarizes the in vitro anticancer activity of representative compounds, with comparisons to the standard chemotherapeutic agent, doxorubicin.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
| PZP-1 | MCF-7 (Breast) | 11 | ~1.93[4] |
| PZP-2 | HCT116 (Colon) | 15 | ~0.8 |
| PZP-3 | HepG2 (Liver) | 9.5 | ~0.9 |
Data synthesized from multiple sources for illustrative comparison.
The data indicates that while these pyrazolo[3,4-b]pyridine derivatives exhibit potent anticancer activity, their efficacy can vary depending on the specific substitutions on the heterocyclic core and the cancer cell line being targeted. For instance, compound PZP-1 shows notable activity against the MCF-7 breast cancer cell line.[5]
Mechanism of Action: Targeting Kinase Signaling
Many pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] A key target for some of these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Kinase Inhibitors Derived from 2-Amino-3-bromo-5-nitropyridine: A Comparative Guide
This guide provides an in-depth technical analysis of the efficacy of kinase inhibitors derived from the versatile starting material, 2-amino-3-bromo-5-nitropyridine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a comparative overview of these compounds, elucidating their therapeutic potential and the structure-activity relationships that govern their potency and selectivity.
The strategic arrangement of functional groups on the this compound scaffold makes it a valuable precursor for the synthesis of complex heterocyclic systems, most notably the imidazo[4,5-b]pyridine core. This fused heterocyclic system is a bioisostere of purine and serves as a privileged scaffold in kinase inhibitor design, adept at forming crucial hydrogen bond interactions within the ATP-binding site of various kinases. This guide will explore the synthetic pathways to these inhibitors, compare their efficacy against key oncogenic kinases, and provide detailed experimental protocols for their evaluation.
Synthetic Strategies: From Pyridine to Potent Kinase Inhibitors
The journey from this compound to a library of potential kinase inhibitors involves a series of well-established synthetic transformations. The inherent reactivity of the starting material allows for diversification at multiple positions, a key strategy in optimizing biological activity.[1] The amino group can undergo nucleophilic reactions, the bromo substituent is amenable to cross-coupling reactions, and the nitro group can be reduced to an amine to facilitate cyclization into the imidazo[4,5-b]pyridine ring system.[1]
A generalized synthetic workflow is depicted below, showcasing the key steps in the construction of the imidazo[4,5-b]pyridine scaffold.
Caption: Generalized synthetic workflow for imidazo[4,5-b]pyridine kinase inhibitors.
This multi-step synthesis allows for the systematic introduction of various substituents, enabling a thorough exploration of the structure-activity relationship (SAR) to enhance potency and selectivity against specific kinase targets.
Comparative Efficacy Against Key Kinase Targets
Kinase inhibitors derived from the imidazo[4,5-b]pyridine scaffold have demonstrated significant activity against a range of kinases implicated in cancer pathogenesis, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and FMS-like Tyrosine Kinase 3 (FLT3). The following sections provide a comparative analysis of their efficacy based on available experimental data.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 plays a crucial role in the regulation of transcription, and its inhibition is a promising strategy for cancer therapy. A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines have been synthesized and evaluated for their anti-proliferative and CDK9 inhibitory activities.[2] Several of these compounds exhibited potent inhibition of CDK9 and demonstrated the ability to induce apoptosis in cancer cell lines.[2]
| Compound ID | Structure (Key Features) | CDK9 IC50 (µM) | Antiproliferative GI50 (µM) |
| Reference | [2] | [2] | [2] |
| 18b | N-phenyl-imidazo[4,5-b]pyridin-2-amine derivative | Potent (specific value not provided in abstract) | Potent (specific value not provided in abstract) |
| Other Analogs | Varied substitutions on the phenyl ring | Potent | Potent |
Note: Specific IC50 and GI50 values for a series of compounds were not detailed in the abstract, but the study highlights the potent activity of this chemical class.
Dual FLT3 and Aurora Kinase Inhibition
A significant breakthrough in the development of imidazo[4,5-b]pyridine-based inhibitors is the identification of a dual inhibitor of FLT3 and Aurora kinases.[3][4] This is particularly relevant for the treatment of Acute Myeloid Leukemia (AML), where FLT3 mutations are common and confer a poor prognosis.[4] Optimization of this series led to the discovery of compound 27e , which exhibits potent, dual inhibitory activity.[3][4]
| Compound ID | Target Kinase | Kd (nM) | Cellular IC50 (µM) | Antiproliferative GI50 (µM) |
| Reference | [4] | [4] | [5] | [5] |
| 27e | Aurora-A | 7.5 | 0.030 (Hela - pAurora-A) | 0.300 (HCT116) |
| Aurora-B | 48 | 0.148 (Hela - pHistone H3) | ||
| FLT3 | 6.2 | 0.104 (MOLM-13) | ||
| FLT3-ITD | 38 | 0.291 (MV4-11) | ||
| FLT3(D835Y) | 14 |
The dual-activity profile of compound 27e is a testament to the therapeutic potential of the imidazo[4,5-b]pyridine scaffold, demonstrating that rational design can lead to inhibitors that target multiple oncogenic pathways simultaneously. Further studies on imidazo[4,5-b]pyridine derivatives have also shown submicromolar activities against recombinant FLT3-ITD and FLT3-D835Y.[6][7]
p21-Activated Kinase 4 (PAK4) Inhibition
PAK4 is another important target in cancer therapy, involved in cytoskeletal reorganization and cell motility. An imidazo[4,5-b]pyridine-based PAK4 inhibitor, KY-04045 , was discovered through a virtual site-directed fragment-based drug design approach.[8]
| Compound ID | Structure | Target Kinase | Note |
| Reference | [8] | [8] | [8] |
| KY-04045 | 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine | PAK4 | Validated through an inhibition assay; crystal structure obtained. |
While the affinity of KY-04045 for PAK4 was noted to be weaker than some other reported inhibitors, its co-crystal structure with the kinase confirmed its binding mode and established it as a valuable building block for the design of more potent PAK4 inhibitors.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents. Molecular modeling studies, such as 3D-QSAR and docking, have been employed to understand the key structural requirements for potent inhibition of kinases like Aurora A.[9] These studies have identified critical regions of the molecule where modifications can enhance or diminish activity, providing a rational basis for the design of new analogs with improved potency.[9]
Caption: Key structural elements influencing the SAR of imidazo[4,5-b]pyridine kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are standard methodologies for evaluating the efficacy of kinase inhibitors.
Kinase Activity Assay (Example: ADP-Glo™ Assay)
Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase enzyme (e.g., CDK9, Aurora A, FLT3)
-
Kinase substrate (specific to the enzyme)
-
ATP
-
Assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer.
-
Initiate the kinase reaction by adding the master mix to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Example: MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader capable of absorbance measurement
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value.
Conclusion
Kinase inhibitors derived from this compound, particularly those based on the imidazo[4,5-b]pyridine scaffold, represent a promising class of therapeutic agents. The synthetic versatility of the starting material allows for extensive structure-activity relationship studies, leading to the development of potent and selective inhibitors against key oncogenic kinases such as CDK9, Aurora kinases, and FLT3. The identification of dual-target inhibitors highlights the potential of this chemical class to address the complexity of cancer signaling pathways. The experimental protocols provided herein offer a framework for the continued evaluation and optimization of these compounds, paving the way for the development of novel and effective cancer therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 2-Amino-3-bromo-5-nitropyridine Derivatives by NMR and MS
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of 2-amino-3-bromo-5-nitropyridine and its derivatives. These compounds are versatile building blocks in medicinal chemistry and materials science, making their precise characterization paramount.[1] This guide will delve into the causality behind experimental choices, provide self-validating protocols, and offer a comparative analysis of the data obtained from these powerful analytical techniques.
Introduction to this compound
This compound is a substituted pyridine ring with three key functional groups: an amino group, a bromine atom, and a nitro group. This arrangement of an electron-donating group (amino) and two electron-withdrawing groups (bromo and nitro) creates a unique electronic environment within the pyridine ring, influencing its reactivity and spectroscopic properties. A thorough understanding of its NMR and MS characteristics is essential for quality control, reaction monitoring, and the identification of its derivatives.
Mass Spectrometry Analysis: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques, each providing complementary information.
Ionization Techniques: A Comparative Overview
Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. While this can sometimes result in the absence of a clear molecular ion peak, the fragmentation pattern provides a detailed "fingerprint" of the molecule, aiding in structural elucidation.[2][3][4]
Electrospray Ionization (ESI): As a soft ionization technique, ESI is less likely to cause in-source fragmentation, typically producing a prominent protonated molecule ([M+H]⁺) or other adduct ions. This makes it ideal for confirming the molecular weight of the parent compound and its derivatives.[3][4][5][6] Tandem MS (MS/MS) can then be employed to induce fragmentation and obtain structural information.
A key feature in the mass spectra of brominated compounds is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2), which is a clear indicator of the presence of a single bromine atom in the molecule.
Fragmentation Pathways of this compound
The fragmentation of this compound under EI conditions is driven by the stability of the resulting fragments. The initial event is the formation of the molecular ion [M]•+ at m/z 217 and 219. Characteristic fragmentation pathways for nitroaromatic compounds include the loss of NO (30 u) and NO₂ (46 u).
Table 1: Key Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Notes |
| 217/219 | [C₅H₄BrN₃O₂]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 187/189 | [M - NO]⁺ | Loss of a nitro radical. |
| 171/173 | [M - NO₂]⁺ | Loss of a nitro group. |
| 92 | [C₅H₄N₂]⁺ | Loss of Br and NO₂. |
Diagram 1: Proposed Mass Spectrometry Fragmentation Pathway of this compound
Caption: Proposed EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
NMR Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound derivatives, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for unambiguous structure determination.
¹H and ¹³C NMR Spectral Features
The chemical shifts in the ¹H and ¹³C NMR spectra of this compound are significantly influenced by the electronic effects of the substituents. The electron-withdrawing nitro and bromo groups deshield the pyridine ring protons and carbons, causing them to resonate at higher chemical shifts (downfield). Conversely, the electron-donating amino group provides a shielding effect, particularly at the ortho and para positions.
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | ~155.0 |
| 3 | - | ~108.0 |
| 4 | ~8.94 (d, J = 2.4 Hz) | ~140.0 |
| 5 | - | ~135.0 |
| 6 | ~8.50 (d, J = 2.4 Hz) | ~145.0 |
| NH₂ | ~5.67 (br s) | - |
Note: ¹³C chemical shifts are approximate and can vary based on solvent and concentration.
Substituent Effects in Derivatives
When characterizing derivatives of this compound, it is crucial to understand how different substituents will affect the NMR spectra.
-
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, will cause an upfield shift (lower ppm) of the signals of nearby protons and carbons.
-
Electron-withdrawing groups (EWGs) , such as acyl or cyano groups, will cause a downfield shift (higher ppm).
These substituent-induced chemical shifts are generally predictable and can be a powerful tool for confirming the position of substitution on the pyridine ring.
2D NMR for Unambiguous Assignments
For complex derivatives, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments provide the necessary resolution and connectivity information.[7][8][9][10]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
Diagram 2: Workflow for NMR-Based Structure Elucidation
Caption: Logical workflow for structure elucidation using NMR.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.
-
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.
-
2D Spectra Acquisition (General Parameters):
-
COSY: Use a standard gradient-enhanced COSY pulse sequence. Acquire at least 256 increments in the indirect dimension (F1) with 2-4 scans per increment.
-
HSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).
-
HMBC: Use a standard gradient-enhanced HMBC pulse sequence optimized for long-range ²⁻³J(CH) couplings (typically 8-10 Hz).
-
-
Data Processing: Apply appropriate window functions (e.g., sine-bell or squared sine-bell) and perform a two-dimensional Fourier transform. Phase correct the spectra and reference them to the residual solvent peak.
Conclusion: A Synergistic Approach
Both NMR and MS are indispensable techniques for the characterization of this compound derivatives. Mass spectrometry provides crucial information about the molecular weight and elemental composition, with the isotopic pattern of bromine serving as a key diagnostic tool. NMR spectroscopy, particularly with the aid of 2D techniques, offers a detailed map of the molecular structure, allowing for the unambiguous assignment of all proton and carbon signals and the precise determination of substituent positions. A synergistic approach, utilizing the complementary information from both techniques, provides the most robust and reliable characterization of these important chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. epfl.ch [epfl.ch]
- 9. youtube.com [youtube.com]
- 10. emerypharma.com [emerypharma.com]
A Senior Application Scientist's Guide to Purity Assessment of 2-Amino-3-bromo-5-nitropyridine: HPLC vs. The Alternatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the synthesis pathway of active pharmaceutical ingredients (APIs), the purity of each intermediate is not merely a quality metric; it is a cornerstone of the final product's safety and efficacy. The compound 2-Amino-3-bromo-5-nitropyridine is a pivotal building block in the synthesis of more complex molecules, including novel therapeutic agents.[1] Impurities, even at trace levels, can carry forward through synthesis, potentially leading to undesired side-effects, reduced API stability, or lower yields. Therefore, rigorous, and reliable analytical methods for purity determination are indispensable.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the principal method for assessing the purity of synthesized this compound. We will explore the causality behind methodological choices, present a robust, self-validating HPLC protocol, and objectively compare its performance against alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the most widely used analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3][4][5] For a substituted pyridine like this compound, a molecule possessing both polar (amino, nitro) and non-polar (brominated aromatic ring) characteristics, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6][7]
The "Why": Deconstructing the RP-HPLC Method
The power of an HPLC method lies in the careful selection of its parameters, each chosen to exploit the specific physicochemical properties of the analyte and its potential impurities.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the logical starting point.[8] Its non-polar nature provides effective retention for the moderately non-polar this compound, allowing for separation from more polar (e.g., starting materials like 2-amino-5-bromopyridine) or less polar (e.g., degradation products) impurities.[1]
-
Mobile Phase Composition: The mobile phase, a mixture of a polar aqueous solvent and a less polar organic solvent, is the engine of separation.[7]
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.
-
Aqueous Phase & pH Control: The amino group on the pyridine ring is basic. Controlling the pH of the aqueous phase with a buffer (e.g., phosphate or formate) is critical. By setting the pH well below the pKa of the amino group (e.g., pH 2.5-3.0), we ensure the analyte is protonated and exists in a single, consistent ionic form. This prevents peak splitting or broadening, leading to a more robust and reproducible separation.[8]
-
-
Detection: The presence of the nitropyridine chromophore makes UV-Vis detection the ideal choice.[7] The nitro-aromatic system results in strong UV absorbance.[9][10][11] A preliminary UV scan of the pure compound would determine the wavelength of maximum absorbance (λ-max), ensuring the highest sensitivity for both the main peak and any related impurities. A wavelength around 254 nm is a common starting point for aromatic compounds.[12]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is superior to an isocratic (constant composition) method for purity analysis.[12] It ensures that early-eluting polar impurities are well-resolved while also pushing strongly retained, non-polar impurities off the column in a reasonable time, resulting in sharper peaks and better overall resolution.
Experimental Workflow for HPLC Purity Determination
References
- 1. nbinno.com [nbinno.com]
- 2. uhplcs.com [uhplcs.com]
- 3. microbenotes.com [microbenotes.com]
- 4. youtube.com [youtube.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. maxisci.com [maxisci.com]
- 7. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 3-Nitropyridine [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-3-bromo-5-nitropyridine
This guide provides an in-depth operational and safety protocol for the proper disposal of 2-Amino-3-bromo-5-nitropyridine (CAS No. 15862-31-4). As a crucial intermediate in pharmaceutical and agrochemical synthesis, its handling and disposal demand rigorous adherence to safety standards to protect laboratory personnel and the environment.[1][2][3] This document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, ensuring a culture of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic amine that presents several health hazards.[1] Understanding these risks is the foundational step in establishing safe handling and disposal procedures. The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4]
The primary hazards are irritation to the skin, eyes, and respiratory system.[1][5] The presence of the electron-withdrawing nitro group and the bromine atom on the pyridine ring contributes to its reactivity and potential to cause irritation upon contact.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Synthesized from multiple Safety Data Sheets.[1][5]
Acute exposure may lead to symptoms such as dermatitis, coughing, and shortness of breath.[1] While it is not currently classified as a carcinogen by IARC or the EPA, all direct contact should be minimized.[1]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. All operations involving this compound, including weighing and transferring to a waste container, must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[6][7]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or glasses with side shields | Complies with OSHA 29 CFR 1910.133.[6] Protects against dust particles and accidental splashes. |
| Hand | Nitrile rubber gloves | Provides a sufficient barrier against the chemical. Contaminated gloves must be disposed of as hazardous waste. |
| Body | Laboratory coat | Prevents skin contact with clothing. |
| Respiratory | Not required if handled in a fume hood | If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.[8] |
Spill Management and Decontamination
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Protocol for Minor Spills (inside a fume hood):
-
Ensure PPE is worn correctly.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material and spill residue into a designated hazardous waste container. Avoid generating dust.[6][9]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.
-
Wipe the area with a final clean, wet sponge.
For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[9]
The Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is governed by its classification as a halogenated organic compound . This dictates its segregation into a specific waste stream for high-temperature incineration at a licensed facility.[10][11]
Step 1: Waste Segregation
This is the most critical step. Halogenated organic wastes must be collected separately from non-halogenated waste.
-
Causality: Co-mingling waste streams can lead to dangerous reactions and complicates the disposal process.[12] Furthermore, the incineration of halogenated compounds produces acidic gases (like hydrogen bromide from this compound) that require specialized alkaline scrubbers in the incinerator's exhaust system to neutralize them before release into the atmosphere.[11] Mixing with non-halogenated waste makes this process inefficient and can violate regulatory permits.
Step 2: Containerization
-
Select a Proper Container: Use a dedicated, sealable container made of a compatible material such as high-density polyethylene (HDPE) or glass. The container must be in good condition with a leak-proof screw cap.[12]
-
Collect Waste: Place all solid waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials from spills, directly into this container.
-
Avoid Overfilling: Leave at least 10% of headspace in the container to allow for expansion of contents.
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety. As soon as the first item of waste is added, the container must be labeled.
The label must include:
-
The words "Hazardous Waste "
-
Full Chemical Name: "This compound " and any other components
-
Accumulation Start Date (the date the first waste was added)
-
The name and contact information of the Principal Investigator or responsible person
-
An indication of the hazards (e.g., "Irritant")
Step 4: Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
Location: The SAA should be in a well-ventilated area, away from ignition sources, and segregated from incompatible materials, particularly strong oxidizing agents.[4][6]
-
Secondary Containment: The container must be kept in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[12]
Step 5: Final Disposal
Once the container is full or reaches your institution's storage time limit, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.[4][12] These professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.
Disposal of Empty Containers
An "empty" container that held this compound is not truly empty and must be disposed of as hazardous waste unless properly decontaminated.[12]
Protocol for Decontaminating Empty Containers:
-
Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: Crucially, the rinsate from each rinse must be collected and disposed of as liquid halogenated hazardous waste.[12] Do not pour it down the drain.
-
Deface Label: After triple-rinsing, deface or remove the original chemical label.
-
Final Disposal: The decontaminated container can now be disposed of according to your institution's guidelines for clean lab glass or plastic.
Workflow Visualization
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental stewardship.
References
- 1. guidechem.com [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. bucknell.edu [bucknell.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
